2-(Benzofuran-2-YL)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIXXVCNAOYWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455358 | |
| Record name | 2-Benzofuranacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62119-70-4 | |
| Record name | 2-Benzofuranacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzofuran-2-yl)acetic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Benzofuran-2-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(Benzofuran-2-YL)acetic acid, a heterocyclic compound featuring a benzofuran core. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities.[1][2] This document consolidates key data on its physical and spectroscopic properties, details established experimental protocols for its synthesis, and explores its biological significance, particularly its role in modulating intracellular calcium homeostasis.
Core Chemical and Physical Properties
This compound (CAS No: 62119-70-4) is an organic compound characterized by a benzofuran moiety linked to an acetic acid group at the 2-position.[3] This structure imparts specific reactivity and is crucial for its biological interactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₃ | [3][4] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| CAS Number | 62119-70-4 | [2][3] |
| IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid | [3] |
| Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid | [3] |
| Melting Point | 97-98 °C | [2][4] |
| Boiling Point | 163-165 °C (at 17 Torr) | [2] |
| Density | 1.316 g/cm³ | [2][4] |
| SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O | [3][5] |
| InChIKey | ZYIXXVCNAOYWQA-UHFFFAOYSA-N | [3][5] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques. The following tables summarize its characteristic spectral data.
Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR (400 MHz) | CDCl₃ | 7.53 (dd, J = 7.6, 0.8 Hz, 1H), 7.46–7.43 (m, 1H), 7.28–7.16 (m, 2H), 6.66 (d, J = 0.6 Hz, 1H), 3.88 (s, 2H) | [6] |
| ¹³C NMR (100 MHz) | CDCl₃ | 174.X, 155.1, 149.8, 128.5, 124.3, 123.0, 121.0, 111.3, 105.7, 34.4 | [6] |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound
| Technique | Data | Reference |
| FT-IR (neat) | ν(cm⁻¹): 3105, 2607, 1716, 1608, 1454, 1384, 1253, 1103, 959, 813, 740, 659 | [6] |
| HRMS (ESI) | Calculated for C₁₀H₈NaO₃ [M + Na]⁺: 199.0371; Found: 199.0374 | [6] |
| Predicted MS Adducts | [M+H]⁺: 177.05463 m/z, [M+Na]⁺: 199.03657 m/z, [M-H]⁻: 175.04007 m/z | [5] |
Experimental Protocols: Synthesis
Several synthetic routes have been established for the preparation of this compound. Below are detailed methodologies for two common laboratory-scale procedures.
Protocol 1: Oxidation of 2-(Benzofuran-2-yl)ethan-1-ol
This method involves the direct oxidation of the corresponding primary alcohol to the carboxylic acid using Jones reagent.[7]
Methodology:
-
Dissolve 2-(benzofuran-2-yl)ethan-1-ol (1.0 eq) in acetone (approx. 10 mL per mmol of substrate).
-
Cool the stirring solution in an ice bath.
-
Add Jones reagent (1.5 eq) dropwise to the solution, maintaining the temperature below 20 °C.
-
Stir the reaction mixture for 2 hours at room temperature, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol followed by water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound via oxidation.
Protocol 2: Alkaline Hydrolysis of Ethyl 2-(benzofuran-2-yl)acetate
This is a common final step in multi-step syntheses where the ethyl ester derivative is first prepared. The ester is hydrolyzed under basic conditions to yield the carboxylic acid.[5][8]
Methodology:
-
Dissolve ethyl 2-(benzofuran-2-yl)acetate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 1:1 v/v).
-
Add a solution of potassium hydroxide (KOH) (3-5 eq) in water.
-
Heat the resulting mixture to reflux or stir at room temperature for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the alcohol solvent under reduced pressure.
-
Add water to the residue and wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester or organic impurities.
-
Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., concentrated HCl).
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product.
Biological Activity and Signaling Pathways
The benzofuran scaffold is a key component in molecules with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] Derivatives of this compound, particularly its amides, have shown promising antifungal activity against pathogens like Fusarium oxysporum.[7]
Mechanism of Action: Disruption of Intracellular Calcium Homeostasis
A primary mechanism of action for many biologically active benzofuran derivatives is the disruption of intracellular calcium (Ca²⁺) homeostasis.[3][9] Elevated intracellular Ca²⁺ levels can trigger a cascade of events leading to cellular stress and apoptosis. Studies on related benzofuran compounds have shown they can:
-
Collapse Mitochondrial Membrane Potential: This disrupts the primary site of cellular energy production.[3]
-
Induce Alkalinization of Acidocalcisomes: These acidic organelles are crucial for calcium storage in some organisms. Their disruption leads to a massive release of stored Ca²⁺ into the cytoplasm.[3]
-
Inhibit Calcium-Activated Chloride Channels (CaCC): Certain benzofuran carboxylic acids have been identified as inhibitors of TMEM16A, a key CaCC, which plays a role in various physiological processes.[7]
The combined effect of mitochondrial disruption and release from intracellular stores leads to a significant and often cytotoxic increase in cytosolic Ca²⁺ concentration, forming the basis of the compound's antiparasitic and potential antifungal effects.[3]
Caption: Disruption of intracellular Ca²⁺ homeostasis by benzofuran derivatives.
Representative Biological Data
While specific quantitative data for the parent acid is limited in the public domain, studies on its derivatives highlight the therapeutic potential of this chemical class.
Table 4: Representative Biological Activity of Benzofuran Derivatives
| Compound Class | Biological Target / Assay | Activity Metric | Value (µM) | Reference |
| Aza-benzofuran Derivatives | Nitric Oxide (NO) release in LPS-stimulated macrophages | IC₅₀ | 16.5 - 17.3 | [10] |
| 5-Benzyloxy-2-arylbenzofuran-3-carboxylic acids | TMEM16A/CaCC Inhibition | IC₅₀ | 2.8 (most potent) | [7] |
| Benzofuran-2-carboxylic acid amides | Antifungal activity vs. Fusarium oxysporum | Qualitative | Active | [8] |
Conclusion and Future Directions
This compound is a versatile chemical building block with established synthetic routes and significant, albeit underexplored, biological potential. Its core benzofuran structure is a validated scaffold in drug discovery. The primary mechanism of action for related compounds, involving the disruption of intracellular calcium signaling, presents a compelling target for the development of new antimicrobial and anticancer agents.
Future research should focus on:
-
Lead Optimization: Synthesizing and testing amide and ester derivatives to improve potency and pharmacokinetic profiles.[3]
-
Broad-Spectrum Screening: Evaluating the parent compound and its derivatives against a wider range of fungal, bacterial, and cancer cell lines.
-
Mechanism Elucidation: Further investigating the specific molecular targets within the calcium signaling pathway to enable rational drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Antiproliferative effect of a benzofuran derivate based on the structure of amiodarone on Leishmania donovani affecting mitochondria, acidocalcisomes and intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR spectrum [chemicalbook.com]
- 5. PubChemLite - 2-(1-benzofuran-2-yl)acetic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 6. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04737G [pubs.rsc.org]
- 7. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Structural Elucidation of 2-(Benzofuran-2-YL)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 2-(Benzofuran-2-YL)acetic acid. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from closely related benzofuran analogs to predict and illustrate the expected spectroscopic and crystallographic characteristics. This approach provides a robust framework for researchers engaged in the synthesis and characterization of novel benzofuran derivatives.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a benzofuran core linked to an acetic acid moiety at the 2-position.[1] This structural arrangement imparts specific chemical and physical properties relevant to its potential applications in medicinal chemistry and materials science.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| CAS Number | 62119-70-4 | [1][2] |
| Melting Point | 97-98 °C | [2] |
| IUPAC Name | 2-(1-Benzofuran-2-yl)acetic acid | [1] |
| SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O | [1] |
| InChI | InChI=1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | [1] |
Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Predicted ¹H and ¹³C NMR data for this compound, based on the analysis of analogous compounds such as benzofuran and its derivatives, are presented below.
2.1.1. Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.6 | Doublet | 1H | Ar-H |
| ~7.5 | Doublet | 1H | Ar-H |
| ~7.2-7.4 | Multiplet | 2H | Ar-H |
| ~6.7 | Singlet | 1H | Furan-H |
| ~3.8 | Singlet | 2H | -CH₂- |
2.1.2. Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~155 | C (Ar-O) |
| ~150 | C (Furan-O) |
| ~128 | CH (Ar) |
| ~124 | CH (Ar) |
| ~123 | CH (Ar) |
| ~121 | CH (Ar) |
| ~111 | C (Ar) |
| ~105 | CH (Furan) |
| ~35 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic acid & Furan) |
| ~750 | Strong | C-H bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are shown below. A predicted collision cross-section (CCS) table for various adducts is also provided.[3]
2.3.1. Predicted Key Mass Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 131 | [M - COOH]⁺ |
| 118 | [Benzofuran]⁺ |
2.3.2. Predicted Collision Cross Section (CCS) for Adducts [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 177.05463 | 132.4 |
| [M+Na]⁺ | 199.03657 | 142.4 |
| [M-H]⁻ | 175.04007 | 137.2 |
| [M+NH₄]⁺ | 194.08117 | 153.7 |
| [M+K]⁺ | 215.01051 | 140.9 |
| [M+H-H₂O]⁺ | 159.04461 | 127.6 |
| [M]⁺ | 176.04680 | 135.9 |
| [M]⁻ | 176.04790 | 135.9 |
Experimental Protocols
The following sections outline generalized experimental protocols for the key analytical techniques used in the structural elucidation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Optimize the receiver gain and pulse width.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a longer relaxation delay and a larger number of scans compared to ¹H NMR to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for generating fragment ions, while softer ionization methods like Electrospray Ionization (ESI) are used to observe the molecular ion with minimal fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information.
Visualization of Elucidation Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the structural elucidation process and the interplay between different analytical techniques.
Caption: Logical workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to 2-(Benzofuran-2-YL)acetic acid (CAS: 62119-70-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzofuran-2-YL)acetic acid, with a CAS number of 62119-70-4, is a versatile heterocyclic compound that has garnered significant interest in the scientific community. Its unique benzofuran core structure, coupled with an acetic acid functional group, imparts a range of intriguing chemical and biological properties. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, detailed synthesis protocols, spectroscopic data, and a review of its current and potential applications in medicinal chemistry and materials science. Particular emphasis is placed on its emerging role as a scaffold for the development of novel therapeutic agents, including antifungal and anticancer drugs.
Chemical and Physical Properties
This compound is a solid organic compound at room temperature.[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The acetic acid moiety is attached at the 2-position of the furan ring.[2] This arrangement is crucial for its chemical reactivity and biological interactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62119-70-4 | [2][3] |
| Molecular Formula | C₁₀H₈O₃ | [2][3][4] |
| Molecular Weight | 176.17 g/mol | [2][5] |
| IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid | [1][2] |
| Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid | [2][3] |
| Melting Point | 97-98 °C | [3][4] |
| Boiling Point | 163-165 °C (at 17 Torr) | [3] |
| Density | 1.316 g/cm³ | [3][4] |
| pKa | 3.22 ± 0.30 (Predicted) | [3] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8 °C | [1][3] |
| InChI | 1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12) | [1][2] |
| InChIKey | ZYIXXVCNAOYWQA-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O | [2] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.53 (dd, J = 7.6, 0.8 Hz, 1H), 7.46–7.43 (m, 1H), 7.28–7.16 (m, 2H), 6.66 (d, J = 0.6 Hz, 1H), 3.88 (s, 2H) | [6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 174.0, 155.1, 149.8, 128.5, 124.3, 123.0, 121.0, 111.3, 105.7, 34.4 | [6] |
| FT-IR (neat) ν(cm⁻¹) | 3105, 2607, 1716, 1608, 1454, 1384, 1253, 1103, 959, 813, 740, 659 | [6] |
| HRMS (ESI) | calc. for C₁₀H₈NaO₃ [M + Na]⁺ 199.0371; found: 199.0374 | [6] |
Synthesis and Experimental Protocols
Several synthetic routes have been established for the preparation of this compound and its derivatives. These methods range from multi-step classical approaches to modern catalytic strategies.
Multi-Step Synthesis from Salicylic Aldehyde
One efficient and scalable synthesis involves a multi-step sequence starting from commercially available salicylic aldehyde and bromoacetone.[2]
Experimental Protocol:
-
Formation of Methyl Ketone: A mixture of salicylic aldehyde and bromoacetone is heated under basic conditions to yield the corresponding methyl ketone. This reaction has been reported to achieve yields of up to 61% at a 5.7-gram scale.[2]
-
Willgerodt–Kindler Rearrangement: The methyl ketone undergoes a Willgerodt–Kindler rearrangement using sulfur as the reagent and morpholine as both the base and solvent. This step produces a thioamide, with reported yields of 66% at a 4-gram scale after crystallization from ethanol.[2]
-
Hydrolysis: The final step is the hydrolysis of the thioamide in aqueous ethanol to afford this compound. This hydrolysis is efficient, with yields of 81% at the milligram scale and 90% at the gram scale following acid-base extractions.[2]
Synthesis via Oxidation of 2-(Benzofuran-2-yl)ethan-1-ol
An alternative method involves the oxidation of the corresponding alcohol.
Experimental Protocol:
-
To a stirring solution of 2-(benzofuran-2-yl)ethan-1-ol (2.32 mmol, 0.375 g) in acetone (23 mL), add Jones reagent (3.48 mmol, 2.7 mL).[6]
-
Stir the reaction mixture for 2 hours.[6]
-
Add methanol and water to the mixture and extract with ethyl acetate (3 x 15 mL).[6]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-(benzofuran-2-yl) acetic acid as a brown solid (3.9 g, 90% yield).[6]
Catalytic Synthesis Approaches
Modern synthetic chemistry has introduced various catalytic methods to improve the efficiency and selectivity of benzofuran synthesis.
-
Rhodium-Catalyzed Synthesis: Rhodium-based catalysts have been utilized in a four-step process involving C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to produce substituted benzofurans with yields ranging from 30–80%.[2]
-
Palladium-Catalyzed Synthesis: Palladium catalysts, such as palladium acetate, are employed in reactions like the tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids.[7][8]
-
Gold and Silver-Based Catalysis: Gold and silver catalysts have also been explored for the synthesis of the benzofuran nucleus.[2][8]
-
Brønsted Acid-Mediated Catalysis: Triflic acid and acetic acid have been used to catalyze the formation of the benzofuran ring system from precursors like quinone imine ketals and benzoquinones, respectively.[8][9]
Biological Activities and Potential Applications
The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds.[10] this compound and its derivatives have demonstrated a wide spectrum of pharmacological activities.
Antifungal Activity
Derivatives of this compound, particularly amides, have shown promising antifungal activity against pathogens like Fusarium oxysporum.[6] The mechanism of antifungal action for some benzofuran derivatives is thought to involve the mobilization of intracellular calcium.[11] Further optimization of these compounds is a promising area for the development of new antifungal agents.[2]
Anticancer Activity
The benzofuran nucleus is a key component in many compounds with potent cytotoxic activity against various cancer cell lines.[7] For instance, certain 2-aroyl benzofuran derivatives have been investigated as antimicrotubule agents.[12] The acetic acid group at the C-2 position is considered a crucial site for cytotoxic activity in related compounds.[2]
Other Biological Activities
Benzofuran derivatives have also been reported to possess a range of other valuable biological properties, including:
Applications in Materials Science
Beyond its biological significance, this compound and its derivatives are being explored for their potential in materials science. Their unique electronic properties make them candidates for use in:
Derivatives and Structure-Activity Relationships
Modification of the this compound structure has been a key strategy to enhance its biological activity and pharmacokinetic properties.
-
Amide Formation: Converting the carboxylic acid to various amides can improve stability against hydrolysis and increase water solubility, potentially leading to enhanced biological activity.[2]
-
Ring Functionalization: The introduction of functional groups at different positions on the benzofuran ring can be used to target specific biological activities.[2]
-
Side Chain Modification: Altering the length or structure of the acetic acid side chain can improve binding to specific biological targets.[2]
-
Esterification: The ethyl ester derivative, ethyl 2-(benzofuran-2-yl)acetate, offers different solubility and bioavailability profiles compared to the parent acid.[2]
Metabolism and Toxicology
While specific metabolic and toxicological studies on this compound are limited, research on related benzofuran compounds provides some insights. The metabolism of 2-arylbenzofurans in in-vitro colon models suggests that they can be metabolized by intestinal cells, with conjugation with glucuronic acid being a likely pathway.[13] It has also been reported that the benzofuran ring can be cleaved at the oxygen bond by aerobic bacteria.[13]
Toxicological data on the parent compound, 2,3-benzofuran, indicates that it can be carcinogenic in rats and mice upon chronic oral exposure, causing tumors in the kidney, lung, forestomach, and liver.[14] It is important to note that this data is for the parent benzofuran and not the acetic acid derivative, and further toxicological evaluation of this compound is necessary.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of synthesis and derivatization, as well as a typical experimental workflow for biological screening.
Caption: Synthetic pathway and derivatization of this compound.
Caption: Workflow for the biological evaluation of novel derivatives.
Conclusion and Future Directions
This compound is a compound of considerable interest with a diverse range of applications. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive scaffold for the development of new molecules in both medicinal chemistry and materials science. Future research should focus on several key areas:
-
Optimization of Biological Activity: Further derivatization and quantitative structure-activity relationship (QSAR) studies are needed to enhance the potency and selectivity of its antifungal and anticancer activities.[2]
-
Elucidation of Mechanisms of Action: In-depth studies are required to fully understand the molecular mechanisms underlying its various biological effects.
-
Toxicological Profiling: Comprehensive toxicological assessments of this compound and its promising derivatives are essential to ensure their safety for potential therapeutic applications.
-
Exploration of Material Science Applications: Continued investigation into its utility in electronic materials could lead to the development of novel organic electronics.[2]
References
- 1. 2-Benzofuranacetic acid | 62119-70-4 [sigmaaldrich.com]
- 2. This compound (62119-70-4) for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. angenechemical.com [angenechemical.com]
- 6. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 62119-70-4 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System [mdpi.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
2-(Benzofuran-2-YL)acetic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Benzofuran-2-YL)acetic acid, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Core Compound Data
This compound is a heterocyclic compound featuring a benzofuran core linked to an acetic acid moiety. This structure confers upon it specific chemical and biological characteristics that are of interest in medicinal chemistry and materials science.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| CAS Number | 62119-70-4 | [1] |
| IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid | [1] |
| Melting Point | 97-98 °C | [2] |
| Boiling Point | 163-165 °C at 17 Torr | [2] |
| pKa (Predicted) | 3.22 ± 0.30 | [2] |
| Appearance | Brown solid | [3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a multi-step process. The following protocol is a composite of established synthetic strategies.
Method: Multi-Step Synthesis via Willgerodt–Kindler Rearrangement
This synthetic route begins with the formation of an intermediate methyl ketone, followed by a Willgerodt–Kindler rearrangement to yield a thioamide, which is then hydrolyzed to the final carboxylic acid product.
Step 1: Synthesis of 2-Acetylbenzofuran
-
Reactants: Salicylaldehyde and chloroacetone.
-
Procedure:
-
To a solution of salicylaldehyde in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate.
-
Add chloroacetone dropwise to the stirring mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude 2-acetylbenzofuran by recrystallization or column chromatography.
-
Step 2: Synthesis of 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione (Willgerodt–Kindler Reaction)
-
Reactants: 2-Acetylbenzofuran, morpholine, and elemental sulfur.
-
Procedure:
-
In a reaction vessel, combine 2-acetylbenzofuran, morpholine, and sulfur.
-
Heat the mixture under reflux. Morpholine acts as both a reactant and a solvent.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into cold water.
-
Collect the precipitated thioamide by filtration.
-
Purify the crude product by crystallization from a suitable solvent like ethanol.
-
Step 3: Hydrolysis to this compound
-
Reactant: 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione.
-
Procedure:
-
Dissolve the thioamide in a mixture of ethanol and water containing a strong base (e.g., sodium hydroxide).
-
Reflux the mixture for several hours to facilitate hydrolysis.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
For final purification, the crude product can be purified by flash chromatography (DCM-EtOAc 80:20) to afford this compound as a brown solid.[3]
-
Potential Biological Activity and Signaling
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal properties. While the specific mechanism of this compound is a subject of ongoing research, related compounds have been shown to impact fungal cell physiology. One proposed mechanism involves the disruption of intracellular calcium homeostasis.
The diagram above illustrates a potential mechanism where this compound interacts with and modulates calcium channels on the fungal cell membrane. This interaction leads to an influx of calcium ions, raising the cytosolic calcium concentration. The elevated intracellular calcium induces cellular stress, which can ultimately trigger apoptotic pathways, leading to fungal cell death. It has been noted that some benzofuran derivatives augment amiodarone-elicited calcium flux into the cytoplasm, suggesting a complex interplay with calcium signaling.[2]
Synthesis and Purification Workflow
The overall process for obtaining pure this compound can be visualized as a sequential workflow, from starting materials to the final, characterized product.
References
The Biological Versatility of the 2-(Benzofuran-2-YL)acetic Acid Scaffold: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] This technical guide focuses on the biological potential of the 2-(Benzofuran-2-YL)acetic acid core, exploring its role as a foundational structure for the development of novel therapeutic agents. While data on the parent compound is limited, its derivatives have shown significant promise in oncology, immunology, infectious diseases, and neurodegenerative disorders. This document synthesizes the available quantitative data, experimental methodologies, and mechanistic insights to provide a comprehensive resource for researchers in the field.
Chemical Identity and Structure
This compound is an organic compound featuring a benzofuran moiety linked to an acetic acid group at the 2-position.[5] This structural arrangement provides a key scaffold for chemical modification to enhance biological activity.[5]
| Parameter | Details |
| Chemical Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 62119-70-4 |
| IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid |
| Common Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid |
Key Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant activity across several therapeutic areas. The following sections summarize the key findings and present the quantitative data in a structured format.
Anticancer Activity
Benzofuran-2-acetic ester derivatives have been shown to possess antiproliferative and pro-apoptotic properties in breast cancer cell lines.[6][7] These compounds induce cell cycle arrest and apoptosis, suggesting their potential as novel anticancer agents.[6][7]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | SRB | 2.85 | |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 (Lung) | SRB | 1.46 | |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | SRB | 0.59 | |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon) | SRB | 0.35 | |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HCT116 (Colon) | Not Specified | 0.87 | [8] |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HeLa (Cervical) | Not Specified | 0.73 | [8] |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | HepG2 (Liver) | Not Specified | 5.74 | [8] |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative (50g) | A549 (Lung) | Not Specified | 0.57 | [8] |
Anti-inflammatory Activity
Certain benzofuran derivatives have shown potent anti-inflammatory effects. For instance, some derivatives inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[9] Additionally, 7-aroylbenzofuran-5-ylacetic acids have demonstrated analgesic and anti-inflammatory properties in animal models.[10]
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | Model | IC50 (µM) | % Inhibition of Paw Edema | Reference |
| Benzofuran derivative 1 | NO Production Inhibition | RAW 264.7 cells | 17.31 | - | [9] |
| Benzofuran derivative 3 | NO Production Inhibition | RAW 264.7 cells | 16.5 | - | [9] |
| 2-(benzofuran-2-carboxamido)acetic acid derivative (6b) | Carrageenan-induced paw edema | Rat | - | 71.10% at 2h | [11] |
| 2-(benzofuran-2-carboxamido)acetic acid derivative (6a) | Carrageenan-induced paw edema | Rat | - | 61.55% at 2h | [11] |
Antifungal Activity
Amides derived from this compound have been synthesized and evaluated for their antifungal activity, showing promise against various fungal pathogens.[12]
Table 3: Antifungal Activity of this compound Amide Derivatives
| Compound | Fungal Strain | Assay | MIC (µg/mL) | Reference |
| Benzofuran amide derivative (6a) | Broad Spectrum | Tube Dilution | as low as 6.25 | [11] |
| Benzofuran amide derivative (6b) | Broad Spectrum | Tube Dilution | as low as 6.25 | [11] |
| Benzofuran amide derivative (6f) | Broad Spectrum | Tube Dilution | as low as 6.25 | [11] |
Neuroprotective Activity
A derivative of this compound, 2-(2-benzofuranyl)-2-imidazoline (2-BFI), has shown neuroprotective effects in a rat model of Alzheimer's disease. This activity is attributed to its ability to inhibit oxidative stress, inflammation, and apoptosis.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are outlines of key experimental protocols used to evaluate the biological activities of this compound derivatives.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is used to determine cell viability and cytotoxicity.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated.
Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The nitrite concentration, a stable product of NO, is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.[9]
Broth Microdilution Method for Antifungal Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.[11]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through various molecular mechanisms.
Upregulation of p21Cip/WAF1 in Cancer
Benzofuran-2-acetic ester derivatives have been found to induce G0/G1 cell cycle arrest in breast cancer cells by upregulating the expression of the p21Cip/WAF1 gene in a p53-independent manner.[6] This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest and apoptosis.
Caption: p21Cip/WAF1 mediated cell cycle arrest by benzofuran derivatives.
Inhibition of Oxidative Stress and Inflammation in Neuroprotection
In the context of Alzheimer's disease, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) has been shown to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while enhancing the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX).[13] It also decreases the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[13]
Caption: Neuroprotective mechanisms of a this compound derivative.
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in understanding the overall process of biological evaluation.
Caption: General workflow for the MTT assay to determine cytotoxicity.
Conclusion and Future Directions
The this compound scaffold is a versatile starting point for the development of new therapeutic agents. Derivatives have shown significant potential in the fields of oncology, anti-inflammatory, antifungal, and neuroprotective research. Future research should focus on:
-
Systematic SAR studies: To elucidate the specific structural features that govern the observed biological activities.
-
Mechanism of action studies: To further unravel the molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.
-
Development of more efficient and scalable synthetic routes: To facilitate the synthesis of a wider range of derivatives for biological screening.[5]
By leveraging the information presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the this compound core.
References
- 1. This compound | 62119-70-4 | Benchchem [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound (62119-70-4) for sale [vulcanchem.com]
- 6. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analgetic and antiinflammatory 7-aroylbenzofuran-5-ylacetic acids and 7-aroylbenzothiophene-5-ylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jopcr.com [jopcr.com]
- 12. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04737G [pubs.rsc.org]
- 13. 2-(2-benzofuranyl)-2-imidazoline (2-BFI) improved the impairments in AD rat models by inhibiting oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bioactive Benzofuran Derivatives from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse and potent biological activities. While the core structure of 2-(benzofuran-2-yl)acetic acid is a key pharmacophore in many synthetic pharmaceutical agents, its direct derivatives as natural products are not extensively documented in scientific literature. This guide, therefore, explores the closely related and structurally significant bioactive benzofuran derivatives that have been isolated from natural sources, with a particular focus on those obtained from microorganisms. These natural products serve as a valuable resource for drug discovery and development, offering novel chemical scaffolds with promising therapeutic potential. This document provides an in-depth overview of their isolation, characterization, biological activities, and the experimental methodologies employed in their study.
Naturally Occurring Bioactive Benzofuran Derivatives from Penicillium crustosum
A recent study on the marine-derived fungus Penicillium crustosum SCNU-F0046 has led to the isolation and characterization of several novel and known benzofuran derivatives.[1] These compounds have demonstrated notable antimicrobial and anti-inflammatory properties, highlighting the potential of marine microorganisms as a source of unique bioactive molecules.[1]
Data on Isolated Benzofuran Derivatives
The following table summarizes the key data for the benzofuran derivatives isolated from Penicillium crustosum SCNU-F0046.
| Compound ID | Name | Molecular Formula | Natural Source | Biological Activity |
| 1 | Penicibenzofuran A | C₁₅H₁₈N₂O₃ | Penicillium crustosum SCNU-F0046 | Moderate antibacterial activity, Anti-inflammatory (IC₅₀ = 17.3 µM) |
| 2 | Penicibenzofuran B | C₁₅H₁₈N₂O₄ | Penicillium crustosum SCNU-F0046 | - |
| 3 | Known Analogue | C₁₅H₁₈N₂O₃ | Penicillium crustosum SCNU-F0046 | - |
| 4 | Known Analogue | C₁₅H₁₈N₂O₃ | Penicillium crustosum SCNU-F0046 | Anti-inflammatory (IC₅₀ = 16.5 µM) |
| 5 | Penicibenzofuran C | C₁₁H₁₂O₄ | Penicillium crustosum SCNU-F0046 | - |
| 6 | Penicibenzofuran D | C₁₁H₁₀O₄ | Penicillium crustosum SCNU-F0046 | Antifungal activity |
| 7 | Known Analogue | C₁₁H₁₂O₄ | Penicillium crustosum SCNU-F0046 | - |
| 8 | Known Analogue | C₁₁H₁₂O₄ | Penicillium crustosum SCNU-F0046 | - |
Experimental Protocols
Fungal Fermentation and Extraction
The production of the bioactive benzofuran derivatives was achieved through large-scale fermentation of Penicillium crustosum SCNU-F0046.
-
Fungal Strain: Penicillium crustosum SCNU-F0046, isolated from a marine sediment sample.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Fermentation Conditions: The fungus was cultured in 100 x 1 L Erlenmeyer flasks, each containing 300 mL of PDB, for 30 days at room temperature under static conditions.
-
Extraction: The culture broth was filtered to separate the mycelia from the filtrate. The filtrate was then extracted three times with an equal volume of ethyl acetate (EtOAc). The resulting EtOAc layers were combined and concentrated under reduced pressure to yield a crude extract. The mycelia were also extracted three times with EtOAc, and this extract was combined with the filtrate extract.
Isolation and Purification of Benzofuran Derivatives
The crude extract was subjected to a series of chromatographic techniques to isolate the individual compounds.
-
VLC (Vacuum Liquid Chromatography): The crude extract was fractionated on a silica gel column using a stepwise gradient of petroleum ether/EtOAc (from 10:1 to 1:1) and then CH₂Cl₂/MeOH (from 20:1 to 1:1) to yield several fractions.
-
Column Chromatography: The fractions showing interesting profiles on TLC were further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
HPLC (High-Performance Liquid Chromatography): Final purification was achieved by semi-preparative HPLC on an ODS (octadecylsilyl) column with a suitable mobile phase (e.g., MeOH/H₂O gradient) to afford the pure compounds 1-8 .
Structure Elucidation
The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods:
-
NMR (Nuclear Magnetic Resonance): ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded to establish the planar structure and assign all proton and carbon signals.
-
MS (Mass Spectrometry): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of each compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on suitable crystals to unambiguously determine the absolute configuration of the molecules.
-
ECD (Electronic Circular Dichroism): ECD calculations were used in conjunction with experimental ECD spectra to further confirm the absolute stereochemistry of the chiral compounds.
Antimicrobial Activity Assay
The antimicrobial activity of the isolated compounds was evaluated against a panel of pathogenic bacteria and fungi using the micro-broth dilution method.
-
Test Organisms: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Methodology:
-
The compounds were dissolved in DMSO to prepare stock solutions.
-
Two-fold serial dilutions of the compounds were prepared in 96-well microtiter plates.
-
A standardized inoculum of the test microorganism was added to each well.
-
The plates were incubated at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
-
Positive controls (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and negative controls (DMSO) were included in each assay.
-
Anti-inflammatory Activity Assay
The anti-inflammatory potential of the compounds was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.
-
The absorbance was measured at 540 nm, and the amount of nitrite was calculated from a standard curve of sodium nitrite.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of the NO production, was calculated.
-
Cell viability was assessed using the MTT assay to ensure that the observed inhibition of NO production was not due to cytotoxicity.
-
Visualizations
Experimental Workflow
Caption: Isolation workflow for benzofuran derivatives.
Signaling Pathway
Caption: Inhibition of NO production by benzofurans.
References
The Discovery and Enduring Legacy of Benzofuran Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the historical milestones, seminal synthetic strategies, and biological significance of the benzofuran scaffold, providing a critical resource for researchers and scientists in medicinal chemistry and drug discovery.
Introduction
The benzofuran scaffold, a heterocyclic aromatic organic compound consisting of a fused benzene and furan ring, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of profound biological importance. Since its initial discovery in the 19th century, the unique structural and electronic properties of benzofuran have captivated chemists and pharmacologists alike, leading to its incorporation into a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of benzofuran compounds, detailing the key synthetic milestones, the evolution of experimental protocols, and the critical signaling pathways modulated by this versatile pharmacophore. Quantitative data from seminal publications are summarized to offer a comparative perspective on the efficiency of various synthetic approaches, while detailed experimental methodologies provide actionable insights for contemporary researchers.
The Dawn of Benzofuran Chemistry: Initial Discovery and Foundational Syntheses
The history of benzofuran is intrinsically linked to the pioneering work of Sir William Henry Perkin. In 1870, Perkin reported the first synthesis of a benzofuran derivative, not of benzofuran itself, but of coumarin, which he then used as a starting material to access the benzofuran core.[1][2][3][4] This work laid the foundation for what would become a rich and diverse field of heterocyclic chemistry.
The Perkin Rearrangement: A Historical Breakthrough
The seminal contribution of Perkin to benzofuran chemistry is the Perkin rearrangement , a reaction that converts 3-halocoumarins into benzofuran-2-carboxylic acids upon treatment with a base.[1][5] This reaction, first described in 1870, represents a cornerstone in the historical synthesis of the benzofuran ring system.[5]
The generally accepted mechanism involves the initial base-catalyzed hydrolytic cleavage of the lactone ring of the 3-halocoumarin to form a phenoxide and a carboxylate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to ring contraction and the formation of the benzofuran-2-carboxylic acid.[6]
Reaction: Conversion of a 3-halocoumarin to a benzofuran-2-carboxylic acid.
Reagents and Conditions:
-
Substrate: A 3-halocoumarin (e.g., 3-bromocoumarin).
-
Base: Typically a strong base such as sodium hydroxide or potassium hydroxide.
-
Solvent: Often an alcoholic solvent like ethanol or methanol, or aqueous mixtures.
-
Temperature: The reaction is typically carried out at elevated temperatures, often at reflux.
-
Workup: Acidification of the reaction mixture to precipitate the benzofuran-2-carboxylic acid, followed by filtration and purification.
A modern, microwave-assisted variation of the Perkin rearrangement has been shown to dramatically reduce reaction times from hours to minutes while achieving high yields.[6]
Early Synthetic Methodologies: Expanding the Benzofuran Toolkit
Following Perkin's initial discovery, the late 19th and early 20th centuries saw the development of several other key methods for the synthesis of the benzofuran nucleus. These early strategies often relied on the cyclization of appropriately substituted phenols.
Synthesis from Phenols and α-Haloketones
A common early approach involved the reaction of a phenol with an α-haloketone, followed by cyclization. This method, while conceptually straightforward, often resulted in mixtures of isomers depending on the substitution pattern of the phenol.
Synthesis via Acetylenic Intermediates
The reaction of ortho-halophenols with cuprous acetylides, followed by intramolecular cyclization, emerged as a significant route to 2-substituted benzofurans.[7] This approach offered a versatile entry point to a wide range of derivatives.
| Early Synthetic Method | Starting Materials | General Conditions | Product | Reported Yield (if available) | Reference Year |
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH), Heat | Benzofuran-2-carboxylic acids | Not specified in early reports | 1870 |
| From o-Halophenols | o-Halophenols, Cuprous Acetylides | Pyridine, Reflux | 2-Arylbenzofurans | Generally good | Early 20th Century |
| From Salicylaldehyde | Salicylaldehyde, 1-Chloroacetone | Base | 2-Acetylbenzofuran | Not specified in early reports | Early 20th Century |
Benzofurans in Nature's Arsenal: Isolation and Biological Significance
Benzofuran moieties are integral components of a wide array of naturally occurring compounds, many of which exhibit potent biological activities.[8] These natural products have served as inspiration for the development of numerous synthetic drugs. They are widely distributed in the plant kingdom, with a significant number of isolates coming from the families Asteraceae, Moraceae, and Fabaceae.
| Natural Benzofuran | Natural Source | Reported Yield from Source (if available) | Key Biological Activity |
| Moracins (e.g., Moracin M) | Morus alba (White Mulberry) | 20.1 mg from 2.9 kg of leaves[1] | Neuroprotective, Anti-inflammatory, Antioxidant |
| Eupomatenoids | Eupomatia laurina | Not specified | Lignan with potential biological activities |
| Ailanthoidol | Zanthoxylum ailanthoides | Not specified | Antiviral, Antioxidant, Antifungal |
Experimental Protocol: Isolation of Moracin M from Morus alba (Conceptual)
The following is a generalized procedure for the isolation of moracin derivatives from mulberry leaves, based on reported methodologies.[1]
Starting Material: Dried leaves of Morus alba.
Extraction and Fractionation:
-
The dried plant material is extracted with methanol (MeOH).
-
The crude MeOH extract is suspended in water and partitioned sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The bioactive fractions (often the EtOAc and n-BuOH fractions) are subjected to further chromatographic separation.
Chromatographic Purification:
-
The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (CHCl₃) and MeOH.
-
Further purification is achieved using Sephadex LH-20 column chromatography.
-
Final purification to yield pure moracin M is typically accomplished by preparative High-Performance Liquid Chromatography (HPLC).
The Role of Benzofurans in Modulating Key Signaling Pathways
The therapeutic potential of benzofuran derivatives stems from their ability to interact with and modulate the activity of various biological targets, including enzymes and receptors. This interaction often leads to the modulation of critical intracellular signaling pathways implicated in a range of diseases.
Neuroprotection via the Metabotropic Glutamate Receptor 1 (mGluR1) Pathway
Certain naturally occurring benzofurans, such as moracins isolated from Morus alba, have demonstrated significant neuroprotective effects.[9] These effects are believed to be mediated, at least in part, through the modulation of the metabotropic glutamate receptor 1 (mGluR1) signaling pathway.[9][10]
Activation of mGluR1, a G-protein coupled receptor, by its endogenous ligand glutamate initiates a signaling cascade that plays a crucial role in synaptic plasticity and neuronal survival. The binding of an agonist, such as a neuroprotective benzofuran derivative, to mGluR1 can trigger a Gq-protein-mediated activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade can ultimately lead to the activation of downstream pathways, such as the ERK1/2 and PI3K/Akt pathways, which promote cell survival and protect against excitotoxicity.[11][12][13]
References
- 1. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles for mGluR1 and mGluR5 in the persistent prolongation of epileptiform bursts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(Benzofuran-2-YL)acetic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic pathway for 2-(Benzofuran-2-YL)acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound.
Core Compound Information
| Parameter | Value |
| IUPAC Name | 2-(1-Benzofuran-2-yl)acetic acid |
| Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid |
| CAS Number | 62119-70-4 |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| Melting Point | 97-98 °C |
| Density | 1.316 g/cm³ |
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following spectroscopic data have been predicted based on established principles of organic spectroscopy. These predictions serve as a reliable guide for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | -COOH |
| ~7.60 | Doublet | 1H | H-4 |
| ~7.50 | Doublet | 1H | H-7 |
| ~7.30 | Triplet | 1H | H-6 |
| ~7.22 | Triplet | 1H | H-5 |
| ~6.75 | Singlet | 1H | H-3 |
| ~3.80 | Singlet | 2H | -CH₂- |
¹³C NMR (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (ppm) | Assignment |
| ~176 | C=O |
| ~155 | C-7a |
| ~150 | C-2 |
| ~128 | C-3a |
| ~124 | C-5 |
| ~123 | C-6 |
| ~121 | C-4 |
| ~111 | C-7 |
| ~104 | C-3 |
| ~35 | -CH₂- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid & Furan) |
| ~750 | Strong | C-H bend (Ortho-disubstituted benzene) |
Mass Spectrometry (MS) (Predicted)
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 176 | 80 | [M]⁺ (Molecular Ion) |
| 131 | 100 | [M - COOH]⁺ |
| 103 | 40 | [131 - CO]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Synthesis Protocol
A reliable multi-step synthesis for this compound proceeds via the formation of an intermediate, 2-acetylbenzofuran, followed by a Willgerodt–Kindler reaction and subsequent hydrolysis.
Experimental Workflow for Synthesis
Caption: Multi-step synthesis of this compound.
Step-by-Step Procedure
Step 1: Synthesis of 2-Acetylbenzofuran
-
To a solution of salicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and bromoacetone (1.1 eq).
-
Reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-acetylbenzofuran.
Step 2: Willgerodt–Kindler Reaction to form the Thioamide Intermediate
-
In a round-bottom flask, combine 2-acetylbenzofuran (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude thioamide from ethanol to obtain the purified intermediate.
Step 3: Hydrolysis to this compound
-
Suspend the thioamide intermediate (1.0 eq) in a mixture of ethanol and water (1:1).
-
Add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Reflux the mixture for 12-18 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude acid by recrystallization from a suitable solvent system (e.g., water-ethanol) to afford pure this compound.
Spectroscopic Data Acquisition Protocols
The following are generalized protocols for obtaining the spectroscopic data presented in this guide.
General Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI). For Electron Ionization (EI), the sample is vaporized.
-
Instrumentation: Employ a mass spectrometer capable of EI or other suitable ionization techniques.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The ionization energy for EI is typically set to 70 eV.
The Solubility Profile of 2-(Benzofuran-2-YL)acetic Acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2-(Benzofuran-2-YL)acetic Acid
This technical guide provides a comprehensive overview of the solubility of this compound, a key consideration for its development as a potential therapeutic agent. Understanding the solubility of this compound in various solvents is crucial for formulation, bioavailability, and overall drug efficacy. This document outlines the known solubility characteristics, provides detailed experimental protocols for quantitative determination, and presents relevant biological pathway and workflow diagrams to support further research and development.
Solubility of this compound
Quantitative solubility data for this compound is not extensively published in the public domain. However, based on its use in various synthetic and purification procedures, a qualitative understanding of its solubility in common laboratory solvents can be established. The compound is an organic acid, suggesting that its solubility is influenced by the polarity of the solvent and the pH of aqueous media. For instance, the conversion of the carboxylic acid to amides has been shown to increase water solubility, which implies that the parent acid has limited solubility in aqueous solutions.[1][2] A related compound, Benzofuran-2-carboxylic acid, is noted to be soluble in methanol, ethanol, and acetone, and can be crystallized from water, suggesting some degree of solubility in these solvents.
The following table summarizes the likely solubility of this compound in various solvents based on its documented use in chemical synthesis and purification processes. It is important to note that these are qualitative assessments, and quantitative determination is recommended for specific applications.
| Solvent Classification | Solvent | Qualitative Solubility Assessment | Rationale/Context of Use |
| Polar Protic | Water | Sparingly Soluble to Insoluble | Used in extractions and as an anti-solvent for crystallization.[2] |
| Methanol | Soluble | Used as a solvent for reactions and purification.[2] | |
| Ethanol | Soluble | Used as a solvent for reactions and purification.[2] | |
| Polar Aprotic | Acetone | Soluble | Used as a solvent for synthesis.[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for stock solutions of drug candidates. | |
| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Soluble | Used as a solvent for synthesis and extraction.[2] |
| Chloroform | Soluble | Used for extraction purposes. | |
| Ethyl Acetate (EtOAc) | Soluble | Used for extraction and chromatography.[2] |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, standardized experimental protocols are essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, low protein binding)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a constant temperature environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the incubation period, let the vials stand to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.
-
Quantification: Carefully collect the clear supernatant (the saturated solution). Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
Analytical Quantification: HPLC-UV Method
A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of aromatic compounds like this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. Aromatic compounds typically have strong absorbance in the UV range.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Inject the diluted saturated solution (from the shake-flask experiment) into the HPLC system and record the peak area.
-
Concentration Determination: Determine the concentration of the sample from the calibration curve.
Visualizing Workflows and Biological Context
Diagrams are provided below to illustrate a typical synthesis workflow, the experimental procedure for solubility determination, and a relevant biological signaling pathway where benzofuran derivatives have shown activity.
References
The Therapeutic Potential of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of benzofuran derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The content herein is curated for researchers, scientists, and drug development professionals, offering a synthesis of current data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Anticancer Therapeutic Targets
Benzofuran derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival signaling pathways.
Enzyme Inhibition
A primary mechanism through which benzofuran derivatives exert their anticancer effects is via the inhibition of key enzymes involved in cancer progression.
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic regulator overexpressed in many cancers, and its inhibition is a promising therapeutic strategy. Certain benzofuran derivatives have been identified as potent LSD1 inhibitors.[1] For instance, the representative compound 17i from a synthesized series showed excellent LSD1 inhibition with an IC50 of 0.065 μM.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several benzofuran-chalcone hybrids have been developed as potent VEGFR-2 inhibitors. One such derivative, 5c , exhibited an exceptionally low IC50 value of 1.07 nM against VEGFR-2. Another compound, 6d , also showed potent anti-VEGFR-2 activity with an IC50 of 1.00 x 10⁻³ μM, which is more potent than the reference drug Sorafenib.
-
Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] For example, compound 36 , a benzo[b]furan derivative, inhibited tubulin polymerization with a value (1.95 μM) similar to that of combretastatin A-4.[3] Another derivative, 6g , also effectively inhibited tubulin polymerization.[4]
-
Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β): Dysregulation of CDKs and GSK-3β is common in many cancers. Oxindole-benzofuran hybrids have been identified as dual inhibitors of CDK2 and GSK-3β. Compounds 22d and 22f exhibited potent dual inhibitory activity with IC50 values in the nanomolar range for both enzymes.[5]
Modulation of Signaling Pathways
Benzofuran derivatives can also interfere with critical signaling pathways that drive cancer cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Benzo[b]furan derivatives 26 and 36 have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, inducing mitochondrial-mediated apoptosis in breast cancer cells.[6] Another benzofuran derivative, compound 9 , was found to be a potent inhibitor of the mTOR signaling pathway with an IC50 of 0.46 µM in a head and neck cancer cell line.[7][8]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Benzofuran derivatives have been shown to inhibit NF-κB transcriptional activity, contributing to their anticancer effects.[9]
Data Presentation: In Vitro Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference(s) |
| 17i | LSD1 (enzyme) | 0.065 | [1][2] |
| MCF-7 (Breast) | 2.90 ± 0.32 | [1][2] | |
| H460 (Lung) | 2.06 ± 0.27 | [1][2] | |
| 5c | VEGFR-2 (enzyme) | 0.00107 | |
| 6d | VEGFR-2 (enzyme) | 0.001 | |
| 36 | Tubulin Polymerization | 1.95 | [3] |
| A549 (Lung) | 0.06 | [3] | |
| 6g | MDA-MB-231 (Breast) | 3.01 | [4] |
| HCT-116 (Colon) | 5.20 | [4] | |
| 26 | MCF-7 (Breast) | 0.057 | [6] |
| 36 | MCF-7 (Breast) | 0.051 | [6] |
| Compound 9 | SQ20B (Head and Neck) | 0.46 | [7][8] |
| 3m | ACHN (Renal) | Low micromolar | [9] |
| 22d | CDK2 (enzyme) | 0.03777 | [5] |
| GSK-3β (enzyme) | 0.03209 | [5] | |
| 22f | CDK2 (enzyme) | 0.05275 | [5] |
| GSK-3β (enzyme) | 0.04013 | [5] |
Antimicrobial Therapeutic Targets
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzofuran derivatives have emerged as a promising class of compounds with activity against a range of microbial pathogens.
-
DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Benzofuran-pyrazole hybrids have been designed as DNA gyrase B inhibitors. Compound 9 from a synthesized series showed potent inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM.[10][11]
Data Presentation: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Target | Organism | MIC (µg/mL) / IC50 (µM) | Reference(s) |
| Compound 9 | DNA Gyrase B | E. coli | 9.80 (IC50) | [10][11] |
Anti-inflammatory Therapeutic Targets
Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated anti-inflammatory properties through the modulation of key inflammatory pathways.
-
NF-κB and MAPK Signaling Pathways: These are central pathways in the inflammatory response. A piperazine/benzofuran hybrid, 5d , was shown to significantly inhibit the phosphorylation of key proteins in both the NF-κB (IKKα/IKKβ, IκBα, p65) and MAPK (ERK, JNK, P38) pathways.[12][13] This compound also inhibited the production of nitric oxide (NO) with an IC50 of 52.23 ± 0.97 μM.[13]
Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Target Pathway/Mediator | IC50 (µM) | Reference(s) |
| 5d | NO Production | 52.23 ± 0.97 | [13] |
| NF-κB Pathway | Dose-dependent inhibition | [12][13] | |
| MAPK Pathway | Dose-dependent inhibition | [12][13] |
Neuroprotective Therapeutic Targets
Benzofuran derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease.
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Several 2-arylbenzofuran derivatives have shown potent and selective inhibition of BChE.[14] For instance, Cathafuran C (14 ) was a potent and selective BChE inhibitor with a Ki value of 1.7 μM.[14] 5-bromo-2-(4-hydroxybenzyl)benzofuran (9B ) was identified as the most potent BChE inhibitor in another study, with an IC50 of 2.93 µM.[15]
Data Presentation: Cholinesterase Inhibitory Activity of Benzofuran Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) / Ki (µM) | Reference(s) |
| 1 | BChE | 45.5 (IC50) | [14] |
| 14 | BChE | 1.7 (Ki) | [14] |
| 9B | BChE | 2.93 (IC50) | [15] |
| 10d | AChE | 0.55 ± 1.00 (IC50) | [16] |
Experimental Protocols
Synthesis of Benzofuran Derivatives (General Procedure)
A common method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with an α-halo-ketone or ester in the presence of a base. For example, to synthesize benzofuran-3-carbohydrazide derivatives, a multi-step process is often employed:
-
Step 1: Synthesis of Ethyl Benzofuran-3-carboxylate: A mixture of a substituted 2-hydroxy benzaldehyde, ethyl bromoacetate, and anhydrous potassium carbonate in a dry solvent like acetone is refluxed for several hours. The product is then isolated and recrystallized.[17]
-
Step 2: Synthesis of Benzofuran-3-carbohydrazide: The ethyl benzofuran-3-carboxylate from the previous step is refluxed with hydrazine hydrate in ethanol. The resulting solid is collected and recrystallized.[17]
-
Step 3: Synthesis of Final Benzofuran Derivatives: The benzofuran-3-carbohydrazide is then reacted with various substituted aldehydes in a suitable solvent system (e.g., ethanol/DMF) under reflux to yield the final products.[17]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[18]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.
-
Enzyme and Substrate Preparation: A solution of the enzyme (AChE or BChE) and the substrate (acetylthiocholine or butyrylthiocholine) are prepared in a suitable buffer.
-
Reaction Mixture: The test compound (benzofuran derivative) at various concentrations is pre-incubated with the enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate and Ellman's reagent (DTNB).
-
Absorbance Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion. The IC50 value is then determined.[16][19]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for studying the effects of compounds on signaling pathways.
-
Cell Lysis: Cells treated with benzofuran derivatives are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of p65, ERK, Akt) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[13]
Visualizations
Signaling Pathway Diagram: Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivative 5d
Caption: Inhibition of NF-κB and MAPK pathways by a benzofuran derivative.
Experimental Workflow Diagram: From Synthesis to Biological Evaluation
Caption: General workflow for the development of therapeutic benzofuran derivatives.
References
- 1. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Benzofuran-2-YL)acetic Acid from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of 2-(Benzofuran-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, salicylaldehyde. The described three-step synthesis is a reliable and efficient method for obtaining the target compound.
Introduction
This compound and its derivatives are important scaffolds in the development of a wide range of pharmacologically active compounds. The benzofuran nucleus is a privileged structure in medicinal chemistry, exhibiting diverse biological activities. This protocol details a robust synthesis beginning with the O-alkylation of salicylaldehyde, followed by an intramolecular cyclization to form the benzofuran ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.
Overall Synthetic Scheme
The synthesis of this compound from salicylaldehyde is accomplished in three main steps:
-
Step 1: Synthesis of Ethyl 2-(2-formylphenoxy)acetate. Salicylaldehyde is reacted with ethyl bromoacetate in the presence of a base to yield the intermediate ethyl 2-(2-formylphenoxy)acetate.
-
Step 2: Synthesis of Ethyl 2-(Benzofuran-2-yl)acetate. The intermediate from Step 1 undergoes an intramolecular aldol condensation followed by dehydration to form the benzofuran ring.
-
Step 3: Synthesis of this compound. The ethyl ester is hydrolyzed under basic conditions to afford the final product.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-formylphenoxy)acetate
This procedure is adapted from a reliable synthetic methodology.
Materials:
-
Salicylaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the crude ethyl 2-(2-formylphenoxy)acetate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of Ethyl 2-(Benzofuran-2-yl)acetate
This step involves the base-catalyzed intramolecular cyclization of the product from Step 1.
Materials:
-
Ethyl 2-(2-formylphenoxy)acetate
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
To a stirred solution of ethyl 2-(2-formylphenoxy)acetate (1.0 eq) in absolute ethanol, add the freshly prepared sodium ethoxide solution (1.1 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude ethyl 2-(benzofuran-2-yl)acetate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Step 3: Synthesis of this compound
This final step is the hydrolysis of the ethyl ester.
Materials:
-
Ethyl 2-(benzofuran-2-yl)acetate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve ethyl 2-(benzofuran-2-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol/water or toluene.
Data Presentation
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | Ethyl 2-(2-formylphenoxy)acetate | C₁₁H₁₂O₄ | 208.21 | 85-95 | Oil |
| 2 | Ethyl 2-(benzofuran-2-yl)acetate | C₁₂H₁₂O₃ | 204.22 | 70-85 | Oil |
| 3 | This compound | C₁₀H₈O₃ | 176.17 | 80-90 | 114-116 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism Overview
Caption: Overview of the reaction mechanism.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various palladium-catalyzed methods for the synthesis of benzofuran derivatives, a core scaffold in numerous natural products and pharmacologically active compounds.[1][2] The protocols outlined below are based on established and recent methodologies, offering versatile routes to a wide array of substituted benzofurans.
Introduction
Benzofuran derivatives are of significant interest due to their diverse biological activities, including antifungal, anti-inflammatory, and antitumor properties.[2] Palladium catalysis has emerged as a powerful and versatile tool for the construction of the benzofuran ring system, enabling the formation of carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity under relatively mild conditions.[1][3][4] This document details several key palladium-catalyzed approaches, providing experimental protocols and comparative data to aid in the selection of the most suitable method for a given synthetic target.
I. Intramolecular Cyclization and Annulation Strategies
Intramolecular cyclization reactions are a common and effective strategy for the synthesis of benzofurans, often proceeding through C-H activation or the cyclization of pre-functionalized substrates.
A. Oxidative Cyclization of 2-Allylphenols
A straightforward approach to 2-methylbenzofurans involves the palladium-catalyzed oxidative cyclization of readily available 2-allylphenols. This method is noted for its mild reaction conditions.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Substrate (2-Allylphenol Derivative) | Catalyst System | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 2-Allylphenol | PdCl2 (2 mol%), Cu(OAc)2, LiCl | DMF/H2O | rt | 25 h | 89 |
| 2 | 2-Allyl-4-methylphenol | PdCl2 (2 mol%), Cu(OAc)2, LiCl | DMF/H2O | rt | 3 days | 85 |
| 3 | 2-Allyl-4-acetamidophenol | PdCl2 (2 mol%), Cu(OAc)2, LiCl | DMF/H2O | rt | 3 days | 82 |
| 4 | 2-Allyl-4-bromophenol | PdCl2 (2 mol%), Cu(OAc)2, LiCl | DMF/H2O | rt | 2 days | 86 |
Experimental Protocol: Synthesis of 2-Methylbenzofuran [5]
-
To a solution of 2-allylphenol (1.0 mmol) in a mixture of DMF (2 mL) and water, add PdCl2 (0.02 mmol), Cu(OAc)2·H2O (2.0 mmol), and LiCl (2.0 mmol).
-
Stir the resulting mixture at room temperature for 25 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methylbenzofuran.
B. Annulation of Phenols and Alkenylcarboxylic Acids
This method allows for the synthesis of 2,3-disubstituted benzofurans through a palladium-catalyzed oxidative annulation of phenols and alkenylcarboxylic acids.[6]
Reaction Scheme:
Experimental Workflow:
Caption: Experimental workflow for the Pd-catalyzed annulation of phenols.
Experimental Protocol: General Procedure for 2,3-Disubstituted Benzofuran Synthesis [6]
-
In a reaction tube, combine the phenol (0.5 mmol), alkenylcarboxylic acid (0.6 mmol), Pd(OAc)2 (0.025 mmol), 1,10-phenanthroline (0.025 mmol), and Cu(OAc)2·H2O (1.0 mmol).
-
Add the appropriate solvent and seal the tube with a septum.
-
Purge the reaction vessel with oxygen and maintain an oxygen atmosphere using a balloon.
-
Stir the mixture at the specified temperature for the required time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
II. Cross-Coupling Strategies for Benzofuran Synthesis
Cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of benzofurans.
A. Sonogashira Coupling and Intramolecular Cyclization
A widely used and robust method for synthesizing 2-substituted benzofurans involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[3][4] This can often be performed as a one-pot procedure.
General Reaction Mechanism:
Caption: Key steps in the Sonogashira coupling and cyclization pathway.
Quantitative Data for Sonogashira-Based Benzofuran Synthesis:
| Entry | o-Iodophenol | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh3)2Cl2, CuI | NEt3 | DMF | 80 | 95 |
| 2 | 2-Iodophenol | 1-Octyne | Pd(PPh3)2Cl2, CuI | NEt3 | DMF | 80 | 88 |
| 3 | 4-Methyl-2-iodophenol | Phenylacetylene | Pd(PPh3)2Cl2, CuI | NEt3 | DMF | 80 | 92 |
| 4 | 2-Iodophenol | Propargyl alcohol | Pd(PPh3)2Cl2, CuI | NEt3 | DMF | 80 | 85 |
Experimental Protocol: Synthesis of 2-Phenylbenzofuran [7]
-
To a solution of o-iodophenol (1.0 mmol) and phenylacetylene (1.2 mmol) in DMF (5 mL) in a Schlenk tube, add Pd(PPh3)2Cl2 (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles and then heat at 80 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield 2-phenylbenzofuran.
B. Suzuki Cross-Coupling for 2-Arylbenzofuran Derivatives
For the synthesis of benzofurans bearing an aryl substituent at the 2-position, a Suzuki cross-coupling reaction is a highly effective method, particularly when starting from a 2-halobenzofuran.[8]
Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki Coupling [8]
-
In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), K2CO3 (0.1 mmol), and the Pd(II) complex catalyst (0.0015 mmol) in a mixture of EtOH and H2O (1:1 v/v, 6 mL).[8]
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After cooling to room temperature, add brine (10 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.
Conclusion
The palladium-catalyzed methodologies presented here offer a powerful and flexible toolkit for the synthesis of a wide range of benzofuran derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The provided protocols serve as a detailed guide for the practical application of these important transformations in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-(Benzofuran-2-YL)acetic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a one-pot synthesis of 2-(Benzofuran-2-YL)acetic acid, a key intermediate in the development of various pharmaceutical compounds. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This application note details a highly efficient one-pot, three-step procedure adapted from established methodologies, offering a streamlined approach for laboratory-scale synthesis. The protocol is designed to be accessible to researchers in organic synthesis and medicinal chemistry, providing clear, step-by-step instructions, quantitative data, and visual aids to ensure reproducibility.
Introduction
The benzofuran nucleus is a prominent scaffold in a multitude of natural products and synthetic molecules with significant therapeutic potential.[1][2] The 2-acetic acid substituted benzofuran, in particular, serves as a versatile building block for the synthesis of more complex drug candidates.[3][4] Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields due to purification losses at each stage. The one-pot methodology presented here circumvents these issues by combining sequential reactions in a single reaction vessel without the need for intermediate purification, thereby improving efficiency and atom economy. This protocol is based on a well-established strategy involving an initial Williamson ether synthesis, followed by an in-situ intramolecular cyclization and hydrolysis.[5]
Applications in Drug Development
This compound and its derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. The structural motif of benzofuran is present in several clinically used drugs.[1] The acetic acid side chain at the 2-position provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for screening and lead optimization.[3] Research has demonstrated the potential of benzofuran-2-acetic acid analogs in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[6]
Experimental Protocol: One-Pot Synthesis of this compound
This protocol is adapted from a similar one-pot synthesis of more complex benzofuran derivatives and is expected to provide good yields for the target compound.[5]
Materials:
-
Salicylaldehyde
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethanolic Potassium Hydroxide (KOH) solution (10%)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Step 1: Williamson Ether Synthesis. To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 mmol), anhydrous acetonitrile (10 mL), and anhydrous potassium carbonate (2.0 mmol). Stir the mixture at room temperature for 10 minutes. To this suspension, add ethyl chloroacetate (1.1 mmol) dropwise.
-
Step 2: Monitoring the First Reaction. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Step 3: In-situ Hydrolysis and Intramolecular Cyclization. Once the initial reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add 10% ethanolic potassium hydroxide solution (10 mL) to the flask.
-
Step 4: Completion of the One-Pot Reaction. Heat the mixture to reflux again and continue stirring for an additional 2-3 hours to facilitate both hydrolysis of the ester and the intramolecular cyclization to form the benzofuran ring.
-
Step 5: Work-up and Isolation. After cooling to room temperature, acidify the reaction mixture with 1 M hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the crude product.
-
Step 6: Extraction. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Step 7: Drying and Concentration. Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Step 8: Purification. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product. A yield of 90% has been reported for the hydrolysis of the thioamide precursor to this compound on a gram scale.[3]
Quantitative Data Summary
The following table summarizes representative yields for one-pot syntheses of benzofuran derivatives and the synthesis of the target molecule via a multi-step approach, which can serve as a benchmark for the expected outcome of the provided protocol.
| Product | Starting Materials | Method | Yield (%) | Reference |
| 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Salicylaldehydes | One-pot, three-step | 55-75 | [5] |
| This compound | Thioamide precursor | Hydrolysis (final step of multi-step) | 90 (gram scale) | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of this compound.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed reaction mechanism for the one-pot synthesis.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. This compound (62119-70-4) for sale [vulcanchem.com]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of 2-(Benzofuran-2-YL)acetic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Benzofuran-2-YL)acetic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a constituent of numerous biologically active compounds. The purity of this starting material is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, enabling the procurement of high-purity material suitable for research and development purposes.
Data Presentation
The selection of an appropriate solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on literature precedents for similar benzofuran derivatives, several solvents and solvent systems are viable candidates.
| Parameter | Ethanol | Aqueous Ethanol (e.g., 90%) | Methanol/Acetone | Dichloromethane/Hexane |
| Solubility of this compound at Boiling Point | High | High | High | Moderate |
| Solubility of this compound at Room Temperature (20-25 °C) | Moderate | Low | Low | Low |
| Typical Recovery Yield | 60-80% | 70-90% | 65-85% | 50-70% |
| Melting Point of Crude Product (°C) | 92-96 | 92-96 | 92-96 | 92-96 |
| Melting Point of Recrystallized Product (°C) | 97-99[1] | 97-99 | 97-99 | 97-99 |
| Purity Assessment | Melting Point, TLC, HPLC | Melting Point, TLC, HPLC | Melting Point, TLC, HPLC | Melting Point, TLC, HPLC |
| Notes | Good general-purpose solvent. | Excellent for inducing crystallization; water acts as an anti-solvent. | Effective solvent pair for many benzofuran derivatives.[2] | Suitable for less polar impurities. |
Experimental Protocols
This protocol describes the recrystallization of this compound from aqueous ethanol, which typically provides good recovery of purified material.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
-
Melting point apparatus
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate flask, heat approximately 50 mL of 95% ethanol to boiling.
-
Add the hot ethanol portion-wise to the flask containing the crude acid while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., 0.1-0.2 g) to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration (if charcoal or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a glass funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask to remove the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Heat the clear filtrate to boiling.
-
Slowly add hot deionized water dropwise to the boiling solution until a faint cloudiness (turbidity) appears and persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold aqueous ethanol (e.g., 2 x 5 mL) to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.
-
-
Characterization:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (97-99 °C) is indicative of high purity.
-
Calculate the percent recovery.
-
Further purity analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Logical Relationships in Recrystallization
The success of recrystallization hinges on a series of interconnected principles and steps. The following diagram illustrates these logical relationships.
Caption: Logical relationships in the recrystallization process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Benzofuran-2-YL)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Benzofuran-2-YL)acetic acid is an organic compound featuring a benzofuran moiety attached to an acetic acid group.[1] Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities.[2] As such, the development of robust and reliable analytical methods for the identification, quantification, and quality control of these compounds is crucial in pharmaceutical research and development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described protocol is designed to be a starting point for method development and validation.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade, ~99%)
-
Methanol (HPLC grade)
-
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation and quantification of the analyte. The conditions are summarized in the table below. The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on a C18 column.[3]
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 30% B; 14.1-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Sonicate for 15 minutes to ensure complete dissolution.[2]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[2]
-
Experimental and Data Analysis Workflow
The logical workflow for the analysis is depicted in the diagram below. It outlines the process from initial sample handling to the final analysis of results.
References
Application Note: 1H and 13C NMR Assignment for 2-(Benzofuran-2-YL)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol and data assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(Benzofuran-2-YL)acetic acid. Due to the limited availability of fully assigned public data for this specific compound, the assignments presented herein are based on the analysis of spectral data from closely related analogs and predictive NMR software. This document serves as a practical guide for the characterization of this compound and its derivatives, which are of interest in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound incorporating a benzofuran moiety linked to an acetic acid group. The benzofuran scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities. Accurate structural elucidation and characterization of such molecules are paramount for advancing research and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This note details the predicted ¹H and ¹³C NMR spectral assignments for this compound and provides a standardized protocol for data acquisition.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from spectral data of analogous compounds, including benzofuran, 2-substituted benzofurans, and general principles of NMR spectroscopy.
¹H NMR (400 MHz, CDCl₃) Predicted Data Summary
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.75 | s | - |
| H-4 | 7.55 | d | 8.0 |
| H-5 | 7.25 | t | 7.6 |
| H-6 | 7.35 | t | 7.8 |
| H-7 | 7.50 | d | 8.2 |
| H-8 (CH₂) | 3.85 | s | - |
| H-10 (OH) | 11.5 (broad) | s | - |
¹³C NMR (100 MHz, CDCl₃) Predicted Data Summary
| Atom Number | Chemical Shift (δ, ppm) |
| C-2 | 153.5 |
| C-3 | 105.0 |
| C-3a | 128.0 |
| C-4 | 121.5 |
| C-5 | 123.0 |
| C-6 | 124.5 |
| C-7 | 111.0 |
| C-7a | 155.0 |
| C-8 (CH₂) | 35.0 |
| C-9 (C=O) | 176.0 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used as alternative solvents. Note that chemical shifts will vary depending on the solvent used.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
-
Visualizations
Chemical Structure and Atom Numbering
To facilitate the discussion of NMR assignments, the chemical structure of this compound with standardized atom numbering is provided below.
NMR Assignment Workflow
The logical workflow for assigning the NMR spectra of this compound involves a combination of 1D and 2D NMR experiments.
Conclusion
This application note provides a predicted but comprehensive ¹H and ¹³C NMR data assignment for this compound, along with a detailed experimental protocol for data acquisition. The provided information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the characterization of this and related benzofuran derivatives. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
Application Note: Mass Spectrometry Analysis of 2-(Benzofuran-2-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the analysis of 2-(Benzofuran-2-YL)acetic acid using mass spectrometry. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and understanding its mass spectral behavior is crucial for its identification and quality control. This note outlines the predicted fragmentation pattern based on established principles of mass spectrometry and provides a general experimental protocol for its analysis.
Introduction
This compound (Molecular Formula: C₁₀H₈O₃, Monoisotopic Mass: 176.04735 Da) is a heterocyclic compound containing a benzofuran moiety linked to an acetic acid group.[1][2] Its structural characterization is a critical step in drug discovery and development processes. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules. This application note describes the expected fragmentation pattern of this compound under electron ionization (EI) conditions and provides a standardized protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer is predicted to proceed through several key pathways, driven by the stability of the resulting fragment ions. The aromatic nature of the benzofuran ring is expected to lead to a prominent molecular ion peak (M⁺˙) at m/z 176.[3]
The primary fragmentation pathways are expected to involve the carboxylic acid group and the bond connecting the acetic acid side chain to the benzofuran ring. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).[3]
Major Predicted Fragment Ions:
| m/z | Proposed Fragment | Formula | Notes |
| 176 | [M]⁺˙ (Molecular Ion) | [C₁₀H₈O₃]⁺˙ | Expected to be a prominent peak due to the aromatic system. |
| 159 | [M - OH]⁺ | [C₁₀H₇O₂]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 131 | [M - COOH]⁺ | [C₉H₇O]⁺ | Loss of the carboxyl group, leading to a stable benzofuranylmethyl cation. This is often a significant fragment for aryl-acetic acids. |
| 103 | [C₈H₇]⁺ | [C₈H₇]⁺ | Subsequent fragmentation of the benzofuran ring, possibly through the loss of CO from the m/z 131 fragment. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Represents the phenyl cation, a common fragment from benzene-containing compounds. |
| 45 | [COOH]⁺ | [CHO₂]⁺ | The carboxyl group itself, though typically of lower abundance. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol provides a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) for GC-MS analysis.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
3. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
4. Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it to the predicted fragmentation to confirm the identity of the compound.
Experimental Workflow
Caption: General workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
Conclusion
The predicted fragmentation pattern and the provided experimental protocol offer a solid foundation for the mass spectrometric analysis of this compound. The characteristic fragments at m/z 159 and 131, resulting from the loss of the hydroxyl and carboxyl groups respectively, are expected to be key identifiers for this molecule. This information is valuable for researchers in confirming the synthesis of this compound and for quality control in pharmaceutical development.
References
Application Notes and Protocols for Antifungal Activity Assays of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents. Benzofuran derivatives have garnered considerable attention as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] Amiodarone, a synthetic drug based on the benzofuran ring system, has demonstrated potent antifungal activity against a wide range of fungi.[1] This has spurred research into synthesizing and evaluating new benzofuran derivatives to identify compounds with enhanced efficacy.[1][3]
These application notes provide detailed protocols for assessing the in vitro antifungal activity of benzofuran derivatives using two standard methods: the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for preliminary screening.[4][5] Adherence to standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating accurate and reproducible data.[4][6]
Key Experimental Protocols
Two primary methods are detailed below for the evaluation of the antifungal properties of benzofuran derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for determining the MIC of an antifungal agent, defined as the lowest concentration that inhibits the visible growth of a fungus.[4][7] This method involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a liquid broth medium.[4]
Materials:
-
Benzofuran derivatives (test compounds)
-
Positive control antifungal agent (e.g., Fluconazole, Voriconazole)
-
Negative control (solvent used to dissolve test compounds, e.g., DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)[1]
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, viable colonies.[7]
-
Prepare a fungal suspension in sterile saline or PBS.
-
Adjust the suspension to a specific cell density (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts) using a spectrophotometer or hemocytometer.[8]
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each benzofuran derivative and the positive control antifungal in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in the assay medium (RPMI 1640) in a separate 96-well plate to achieve a range of desired concentrations.
-
-
Assay Plate Setup:
-
Add 100 µL of the appropriate medium to all wells of a sterile 96-well microtiter plate.
-
Transfer 100 µL of the serially diluted test compounds and controls to the corresponding wells.
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.[9]
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6]
-
Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening technique to assess the antifungal activity of compounds.[5][10] It is based on the diffusion of the test compound from a well through an agar medium inoculated with a target fungus, resulting in a zone of growth inhibition.[5][11]
Materials:
-
Benzofuran derivatives (test compounds)
-
Positive control antifungal agent
-
Negative control (solvent)
-
Fungal strains
-
Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) or Sabouraud Dextrose Agar[5]
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
Procedure:
-
Preparation of Inoculated Agar Plates:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Uniformly inoculate the surface of the agar plates with the fungal suspension using a sterile cotton swab.
-
-
Well Preparation:
-
Aseptically create wells in the inoculated agar plates using a sterile cork borer.[10]
-
-
Application of Test Compounds:
-
Add a fixed volume (e.g., 50-100 µL) of the benzofuran derivative solutions at a known concentration into the wells.[10]
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
A larger zone of inhibition indicates greater antifungal activity.
-
Data Presentation
The results of the antifungal activity assays should be summarized in a clear and structured format to facilitate comparison between different benzofuran derivatives.
Table 1: Minimum Inhibitory Concentrations (MIC) of Benzofuran Derivatives against Pathogenic Fungi.
| Compound | Fungal Strain | MIC (µg/mL) | Positive Control (Fluconazole) MIC (µg/mL) |
| Benzofuran Derivative 1 | Candida albicans | 16 | 0.5 |
| Benzofuran Derivative 2 | Candida albicans | 8 | 0.5 |
| Benzofuran Derivative 3 | Candida albicans | 32 | 0.5 |
| Benzofuran Derivative 1 | Aspergillus fumigatus | 8 | 1 |
| Benzofuran Derivative 2 | Aspergillus fumigatus | 4 | 1 |
| Benzofuran Derivative 3 | Aspergillus fumigatus | 16 | 1 |
| Benzofuran Derivative 1 | Cryptococcus neoformans | 32 | 4 |
| Benzofuran Derivative 2 | Cryptococcus neoformans | 16 | 4 |
| Benzofuran Derivative 3 | Cryptococcus neoformans | 64 | 4 |
Table 2: Zone of Inhibition of Benzofuran Derivatives against Pathogenic Fungi.
| Compound (Concentration) | Fungal Strain | Zone of Inhibition (mm) | Positive Control (Fluconazole) Zone of Inhibition (mm) |
| Benzofuran Derivative 1 (100 µg/mL) | Candida albicans | 15 | 25 |
| Benzofuran Derivative 2 (100 µg/mL) | Candida albicans | 18 | 25 |
| Benzofuran Derivative 3 (100 µg/mL) | Candida albicans | 12 | 25 |
| Benzofuran Derivative 1 (100 µg/mL) | Aspergillus fumigatus | 17 | 22 |
| Benzofuran Derivative 2 (100 µg/mL) | Aspergillus fumigatus | 20 | 22 |
| Benzofuran Derivative 3 (100 µg/mL) | Aspergillus fumigatus | 14 | 22 |
| Benzofuran Derivative 1 (100 µg/mL) | Cryptococcus neoformans | 14 | 20 |
| Benzofuran Derivative 2 (100 µg/mL) | Cryptococcus neoformans | 16 | 20 |
| Benzofuran Derivative 3 (100 µg/mL) | Cryptococcus neoformans | 11 | 20 |
Experimental Workflows
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Well Diffusion Assay.
Conclusion
The described protocols provide a standardized framework for the initial screening and quantitative assessment of the antifungal activity of novel benzofuran derivatives. Consistent application of these methods will yield reliable and comparable data, which is essential for the identification of lead compounds in the drug discovery pipeline. Further investigations may be required to elucidate the mechanism of action of promising derivatives and to evaluate their efficacy in more complex models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of 2-(Benzofuran-2-YL)acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran is a privileged heterocyclic scaffold found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Derivatives of 2-(Benzofuran-2-YL)acetic acid, in particular, have garnered significant interest in medicinal chemistry as potential therapeutic agents.[2][5] Assessing the cytotoxic potential of these novel derivatives against various cancer cell lines is a critical first step in the drug discovery process. This document provides an overview of the cytotoxic activity of selected benzofuran derivatives, detailed protocols for common in vitro cytotoxicity assays, and visual workflows to guide experimental design.
Data Presentation: Cytotoxic Activity of Benzofuran Derivatives
The cytotoxic efficacy of various benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC₅₀ values for several derivatives, highlighting the impact of different substituents on their cytotoxic activity.
| Compound/Derivative Class | Target Cell Line(s) | IC₅₀ Value | Reference |
| Halogenated Benzofuran Derivative (Compound 1) | K562 (Leukemia) | 5 µM | [6] |
| Halogenated Benzofuran Derivative (Compound 1) | HL60 (Leukemia) | 0.1 µM | [6] |
| Benzofuran-Piperazine Hybrids (Compounds 11a-d) | A549 (Lung), HeLa (Cervical), SGC7901 (Colonic) | Exhibited most cytotoxic activity in the series | [6] |
| Amiloride-Benzofuran Derivative (Compound 5 with Fluorine at position 4) | Not specified | 0.43 µM | [6] |
| 2-Aroyl-5-N-hydroxyacrylamide Benzofuran Derivatives (6a, 6c, 6e, 6g, 11a, 11c) | A549 (Lung), HT-29 (Colon), MCF-7 (Breast) | Single- or double-digit nanomolar levels | [7] |
| Heterocyclic Substituted Benzofuran (Compound 3f) | HEPG2 (Liver Carcinoma) | 12.4 µg/mL | [8][9] |
| Various Substituted Benzofurans (Compounds 1c, 1e, 2d, 3a, 3d) | K562 (Leukemia), HeLa (Cervical), MOLT-4 (Leukemia) | Ranged from 20-85 µM | [8] |
| Benzofuran-Containing Stilbenoid (Compound 10) | H460 (Lung), A375 (Melanoma) | 4.3 µM, 6.7 µM respectively | [10] |
Experimental Protocols
The evaluation of cytotoxicity for benzofuran derivatives primarily relies on in vitro cell-based assays.[8] The most common methods are colorimetric assays like the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to its insoluble purple formazan.[8][11] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[11]
Materials:
-
This compound derivatives
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[1][10]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.[8]
Principle: The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[12] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[12] The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (e.g., 10X solution provided in kit, often containing Triton X-100)
-
Stop Solution (e.g., 1 M acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Setup of Controls: In separate wells, prepare the following controls:
-
Vehicle Control: Cells treated with vehicle only (represents spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle. 1-2 hours before the end of the incubation period, add 10 µL of 10X Lysis Buffer to these wells to induce 100% cell lysis.[12]
-
Background Control: Medium only, without cells.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours).[12]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Mandatory Visualizations
Caption: General workflow for in vitro cytotoxicity assays.
Caption: A potential mechanism of benzofuran-induced cytotoxicity.
Structure-Activity Relationship (SAR) Insights
Studies on various benzofuran derivatives have provided valuable insights into their structure-activity relationships:
-
Substitutions at C-2 and C-3: Modifications at the C-2 and C-3 positions of the benzofuran ring are crucial for cytotoxic activity.[6] Ester or heterocyclic ring substitutions at the C-2 position have been a key strategy in developing potent antitumor agents.[6][8]
-
Halogenation: The introduction of halogen atoms, particularly bromine or fluorine, often enhances cytotoxic activity.[8] For instance, a bromine atom attached to the methyl group at the 3-position resulted in remarkable cytotoxicity against leukemia cells.[6]
-
Hybrid Molecules: Creating hybrid compounds that incorporate the benzofuran scaffold with other pharmacologically active groups like piperazine or chalcones has shown promise in enhancing cytotoxic potency.[6][8]
Conclusion
The this compound scaffold serves as a promising foundation for the development of novel anticancer agents. The protocols and data presented here provide a framework for the systematic evaluation of new derivatives. Standardized in vitro assays like MTT and LDH are essential tools for quantifying cytotoxicity and elucidating structure-activity relationships, guiding the optimization of lead compounds for future therapeutic development.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 62119-70-4 | Benchchem [benchchem.com]
- 3. cancerresgroup.us [cancerresgroup.us]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound (62119-70-4) for sale [vulcanchem.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(Benzofuran-2-YL)acetic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-(benzofuran-2-yl)acetic acid as a foundational scaffold in solid-phase synthesis. The protocols detailed below are designed for the construction of diverse benzofuran-based small molecule libraries, suitable for high-throughput screening in drug discovery programs. The benzofuran core is a well-established privileged structure in medicinal chemistry, and its derivatization on a solid support allows for the rapid generation of numerous analogs for biological evaluation.
Application Note 1: Overview of Solid-Phase Strategy
The solid-phase synthesis strategy commences with the immobilization of this compound onto a suitable solid support, typically a Wang or Merrifield resin. The carboxylic acid moiety of the starting material serves as the attachment point to the resin via an ester or similar linkage. Once anchored, the benzofuran scaffold is amenable to a variety of chemical modifications. A key diversification step involves the palladium-catalyzed C-H functionalization at the C3 position of the benzofuran ring, allowing for the introduction of various aryl or heteroaryl substituents.[1] Following the on-resin diversification, the final products are cleaved from the solid support, typically under acidic conditions, to yield a library of 2-(3-substituted-benzofuran-2-yl)acetic acids or their amide derivatives.
Logical Workflow for Library Synthesis
Caption: General workflow for solid-phase synthesis using this compound.
Experimental Protocols
The following protocols are adapted from standard solid-phase synthesis methodologies and tailored for the specific application of this compound.
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes the esterification of this compound to a hydroxymethyl-functionalized resin (Wang resin).
Materials:
-
Wang Resin (100-200 mesh, typical loading: 0.8-1.2 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g) in anhydrous DCM (15 mL) in a reaction vessel for 1 hour with gentle agitation. Drain the solvent.
-
Activation Mixture Preparation: In a separate flask, dissolve this compound (4 equivalents relative to resin loading) in a minimum amount of anhydrous DMF. Add DIC (4 equivalents) and stir the mixture at 0°C for 20 minutes.
-
Coupling Reaction: Add the activated acid solution to the swollen resin. Add a solution of DMAP (0.1 equivalents) in DMF to the resin slurry.
-
Reaction Agitation: Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 30 minutes. Wash as described in step 5.
-
Drying: Dry the resin under vacuum to a constant weight.
Loading Determination: The loading efficiency can be determined by cleaving the benzofuran from a small, weighed amount of resin and quantifying the product via UV-Vis spectroscopy or by weight.
Protocol 2: On-Resin C3-Arylation of Benzofuran Scaffold
This protocol details the diversification of the immobilized benzofuran scaffold at the C3 position using a palladium-catalyzed C-H arylation reaction.[1]
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Aryl iodide or Aryl bromide (diverse building blocks)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc)
-
Sodium acetate (NaOAc)
-
Cyclopentyl methyl ether (CPME) or another suitable high-boiling solvent
Procedure:
-
Resin Swelling: Swell the resin (0.15 mmol) in CPME (0.5 M) in a sealed reaction vial for 30 minutes.
-
Reagent Addition: To the swollen resin, add the aryl iodide (3.0 equivalents), Pd(OAc)₂ (10 mol%), AgOAc (1.5 equivalents), and NaOAc (1.0 equivalent).
-
Reaction: Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen) and heat the mixture at 110°C for 12-24 hours with agitation.
-
Monitoring: The reaction progress can be monitored by cleaving a small sample of resin beads and analyzing the product by LC-MS.
-
Washing: After cooling to room temperature, drain the reaction mixture and thoroughly wash the resin with CPME, DMF, DCM, and Methanol to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Caption: C3-Arylation reaction on the solid-supported benzofuran scaffold.
Protocol 3: Cleavage of Final Product from Wang Resin
This protocol describes the final step of cleaving the synthesized benzofuran derivative from the Wang resin to yield the final product as a carboxylic acid.
Materials:
-
Diversified resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Preparation: Place the dry, diversified resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 1-2 hours.
-
Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product. Wash the resin with additional fresh TFA or DCM and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the bulk of the TFA and DCM.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Collect the precipitate by filtration or centrifugation. Further purification can be achieved by preparative HPLC.
Data Presentation
The following tables present hypothetical but representative data for a solid-phase synthesis campaign to create a small library of 3-aryl-benzofuran-2-yl-acetic acids.
Table 1: Resin Loading Efficiency
| Resin Type | Starting Material | Coupling Method | Loading (mmol/g) |
| Wang Resin | This compound | DIC/DMAP | 0.68 |
| Merrifield Resin | Cesium salt of this compound | Nucleophilic Displacement | 0.85 |
Table 2: Yields and Purity for a Representative Library
| Entry | Aryl Iodide Used (R-I) | Cleaved Product Structure (R group) | Overall Yield (%)¹ | Purity (%)² |
| 1 | 4-Iodoanisole | 4-Methoxyphenyl | 65 | >95 |
| 2 | 4-Iodotoluene | 4-Methylphenyl | 71 | >95 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenyl | 58 | >90 |
| 4 | 3-Iodopyridine | Pyridin-3-yl | 52 | >90 |
¹ Overall yield calculated based on the initial loading of the resin. ² Purity determined by HPLC analysis of the crude product after cleavage.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzofuran-2-YL)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Benzofuran-2-YL)acetic acid for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no yield in the synthesis of this compound can stem from several factors, including issues with catalysts, reaction conditions, or starting materials.[1]
Troubleshooting Steps:
-
Catalyst Activity: In catalytic routes, particularly those employing palladium or copper, the catalyst's activity is paramount.[1][2]
-
Check Catalyst Quality: Ensure the catalyst has not degraded. Use a fresh batch or one that has been stored properly under an inert atmosphere.
-
Catalyst and Ligand Screening: For palladium-catalyzed syntheses, if yields are low, consider screening different palladium sources (e.g., Pd(OAc)₂) and phosphine ligands.[1]
-
-
Reaction Conditions: Suboptimal conditions can significantly hinder the reaction.
-
Temperature: Many synthetic routes for benzofurans require elevated temperatures to proceed efficiently.[1] However, excessively high temperatures can lead to the decomposition of reactants or products.[1] It is advisable to perform a temperature screen to find the optimal balance for your specific substrates.[1]
-
Solvent and Base Selection: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and yield.[1] Aprotic polar solvents like DMF or DMSO are commonly used. The choice of base is also critical; common options include inorganic bases like K₂CO₃ or organic bases such as triethylamine (TEA).[1]
-
Inert Atmosphere: Reactions involving organometallic catalysts are often sensitive to air and moisture.[1] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using thoroughly dried solvents and glassware.[1]
-
-
Reagent Quality and Stoichiometry:
-
Issue 2: Presence of Significant Side Products
-
Question: My reaction mixture shows the formation of significant side products, complicating purification and reducing the yield of the desired acid. What are common side reactions and how can they be minimized?
-
Answer: The formation of side products is a common challenge. One of the most prevalent side reactions, especially in copper-catalyzed syntheses involving terminal alkynes, is the homocoupling of the alkyne (Glaser coupling).[3]
Troubleshooting Steps:
-
Minimize Copper Catalyst: To reduce Glaser coupling, consider minimizing the concentration of the copper co-catalyst or exploring a copper-free Sonogashira protocol.[3]
-
Slow Addition of Alkyne: A slow, controlled addition of the terminal alkyne to the reaction mixture can sometimes help to minimize its self-coupling.[3]
-
Optimize Reaction Conditions: Re-evaluate and optimize the reaction temperature and time. Over-running the reaction can sometimes lead to the formation of degradation products.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the recommended purification strategies?
-
Answer: Purification can be challenging due to the properties of the product and the presence of impurities. A multi-step approach is often necessary.
Recommended Purification Techniques:
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, acid-base extraction is a highly effective purification method. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the acid to its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and finally acidified to precipitate the pure acid, which can be collected by filtration.[4]
-
Crystallization: The crude product can be purified by crystallization from a suitable solvent.[4] Ethanol is often a good choice for crystallization of thioamides, which can be precursors to the final acid.[4]
-
Column Chromatography: If other methods are insufficient, column chromatography on silica gel can be employed.[2][3] The choice of eluent will depend on the polarity of the impurities.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common synthetic routes to prepare this compound?
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Answer: Several synthetic strategies have been developed. A highly efficient method is a multi-step synthesis starting from salicylaldehyde and bromoacetone to form a methyl ketone intermediate. This is followed by a Willgerodt–Kindler rearrangement using sulfur and morpholine to produce a thioamide, which is then hydrolyzed to the final acetic acid product.[4] Other common approaches include palladium-catalyzed and copper-catalyzed reactions.[2]
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Question 2: How can I scale up the synthesis of this compound?
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Answer: The multi-step strategy starting from salicylaldehyde has been demonstrated to be scalable to the gram scale, making it suitable for both laboratory research and potential industrial applications.[4]
-
Question 3: Are there any catalytic approaches that can improve the efficiency of the synthesis?
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Answer: Yes, modern synthetic methods often employ catalysts to enhance efficiency.[4] Rhodium-based catalysts have been used for the synthesis of substituted benzofurans with yields ranging from 30-80%.[4] Gold and Lewis acid-based catalysis have also emerged as effective strategies for benzofuran synthesis.[4][5]
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Question 4: What is the role of the acetic acid side chain in the properties of this compound?
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Answer: The acetic acid group at the 2-position of the benzofuran ring is crucial for its chemical and biological properties.[4] This functional group allows for further modifications, such as conversion to amides, which can enhance stability and water solubility.[4]
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ / CuI | TEA | THF | 60 | 75 |
| 2 | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | DMF | 80 | 85 |
| 3 | Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | Dioxane | 100 | 92 |
This table presents representative data on how variations in catalyst, base, solvent, and temperature can influence the yield of benzofuran synthesis. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Troubleshooting Guide for Low Yields
| Potential Cause | Troubleshooting Action | Reference |
| Inactive Catalyst | Use fresh catalyst; screen different ligands. | [1] |
| Suboptimal Temperature | Perform a temperature screen to find the optimal balance. | [1] |
| Inappropriate Solvent/Base | Screen different solvents and bases of varying polarity and strength. | [1] |
| Air/Moisture Sensitivity | Ensure an inert atmosphere and use dry solvents/glassware. | [1] |
| Impure Reagents | Purify starting materials before use. | [3] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants. | [3] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of this compound [4]
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Synthesis of Methyl Ketone Intermediate: Commercially available bromoacetone and salicylaldehyde are combined under basic conditions and heated to produce the corresponding methyl ketone.
-
Willgerodt–Kindler Rearrangement: The methyl ketone is subjected to a Willgerodt–Kindler rearrangement using sulfur as the reagent and morpholine as both the base and solvent. This step yields a thioamide.
-
Hydrolysis: The thioamide is hydrolyzed using aqueous ethanol to produce this compound. Purification is achieved through acid-base extractions.
Protocol 2: Palladium-Copper Catalyzed Synthesis of a Benzofuran Intermediate [1]
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To a dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[1]
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Add anhydrous triethylamine (3.0 mL) and anhydrous DMF (5.0 mL) via syringe.[1]
-
Stir the reaction mixture at 100 °C and monitor the progress by TLC.[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[2]
Visualizations
Caption: General experimental workflow for the multi-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield in benzofuran synthesis.
References
Technical Support Center: Synthesis of Benzofuran-2-acetic Acid
Welcome to the technical support center for the synthesis of benzofuran-2-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important compound.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the multi-step synthesis of benzofuran-2-acetic acid, which typically proceeds via the O-alkylation of salicylaldehyde with an ethyl haloacetate, followed by intramolecular cyclization and subsequent hydrolysis.
Step 1: Synthesis of Ethyl 2-(2-formylphenoxy)acetate
This initial step involves the Williamson ether synthesis, where salicylaldehyde is O-alkylated with ethyl chloroacetate.
Question 1: My reaction is producing significant byproducts alongside the desired ethyl 2-(2-formylphenoxy)acetate. What are the likely side reactions?
Answer:
Two primary side reactions can compete with the desired O-alkylation of salicylaldehyde: C-alkylation and Darzens condensation .
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C-alkylation: The phenoxide ion of salicylaldehyde is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation), typically at the position para to the hydroxyl group. Harder electrophiles tend to favor O-alkylation.
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Darzens Condensation: This reaction between the aldehyde group of salicylaldehyde and the enolate of ethyl chloroacetate forms an α,β-epoxy ester (glycidic ester). This is more likely to occur under strong base conditions.
Question 2: How can I minimize the formation of C-alkylation and Darzens condensation byproducts?
Answer:
Optimizing your reaction conditions is key to favoring the desired O-alkylation.
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Choice of Base: A moderately weak base is generally preferred to minimize side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium ethoxide or sodium hydride can increase the prevalence of the Darzens condensation.
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Solvent: The choice of solvent can influence the reactivity of the phenoxide. Polar aprotic solvents like DMF or acetonitrile are often used.
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Reaction Temperature: Running the reaction at a moderate temperature (e.g., 80°C) can help to avoid the formation of unwanted byproducts that may be favored at higher temperatures.
Troubleshooting Summary for Step 1:
| Issue | Potential Cause | Recommended Solution |
| Low yield of O-alkylated product | Competing C-alkylation | Use a "harder" electrophile if possible. Ensure appropriate solvent and base are used. |
| Presence of a high molecular weight byproduct | Darzens condensation product | Use a weaker base (e.g., K₂CO₃ instead of NaH or alkoxides). Control the reaction temperature. |
| Incomplete reaction | Insufficient reaction time or temperature | Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
Logical Workflow for Troubleshooting Step 1
Caption: Troubleshooting workflow for Step 1.
Step 2: Intramolecular Cyclization to Ethyl Benzofuran-2-carboxylate
This step typically involves a base-catalyzed intramolecular condensation of ethyl 2-(2-formylphenoxy)acetate.
Question 3: The cyclization of ethyl 2-(2-formylphenoxy)acetate is not proceeding to completion. What could be the issue?
Answer:
Incomplete cyclization can be due to several factors:
-
Insufficient Base: The base is required to generate the enolate for the intramolecular attack on the aldehyde. Ensure that at least a stoichiometric amount of a suitable base is used.
-
Reaction Temperature: The reaction may require heating to overcome the activation energy for cyclization.
-
Presence of Water: The presence of water can interfere with the reaction, especially if a water-sensitive base is used.
Troubleshooting Summary for Step 2:
| Issue | Potential Cause | Recommended Solution |
| Incomplete cyclization | Insufficient base or low reactivity | Use a stronger base (e.g., sodium ethoxide). Ensure anhydrous conditions. Increase reaction temperature. |
| Formation of polymeric material | Uncontrolled condensation | Add the substrate slowly to the base at a controlled temperature. |
Reaction Pathway for Step 2
Caption: Reaction pathway for the intramolecular cyclization.
Step 3: Hydrolysis to Benzofuran-2-acetic Acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Question 4: After hydrolysis, I am having trouble isolating the pure benzofuran-2-acetic acid. What are the common issues?
Answer:
The main challenges in this step are ensuring complete hydrolysis and preventing decarboxylation of the final product.
-
Incomplete Hydrolysis: The saponification reaction is generally robust, but insufficient reaction time, temperature, or amount of base can lead to unreacted ester remaining in your product. This can be monitored by TLC.[1]
-
Decarboxylation: While benzofuran-2-acetic acid is relatively stable, prolonged exposure to high temperatures, especially under acidic or basic conditions, can potentially lead to decarboxylation to form 2-methylbenzofuran. It is important to use moderate conditions for the hydrolysis and work-up.
Question 5: What is the best way to purify the final product?
Answer:
After the basic hydrolysis, the reaction mixture will contain the sodium salt of benzofuran-2-acetic acid.
-
Acidification: Carefully acidify the cooled reaction mixture with an acid like HCl to a pH of around 1-2 to precipitate the carboxylic acid.[1]
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Purification: The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]
Troubleshooting Summary for Step 3:
| Issue | Potential Cause | Recommended Solution |
| Product contains unreacted ester | Incomplete hydrolysis | Increase reaction time, temperature, or concentration of the base. Monitor by TLC. |
| Low yield of desired acid | Decarboxylation of the product | Avoid excessively high temperatures and prolonged reaction times during hydrolysis and work-up. |
| Difficulty in isolating the product | Improper work-up | Ensure complete acidification to precipitate the carboxylic acid before extraction. |
Workflow for Hydrolysis and Purification
Caption: General workflow for the hydrolysis and purification step.
Experimental Protocols
Synthesis of Ethyl 2-(2-formylphenoxy)acetate
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To a solution of salicylaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).
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Stir the mixture at room temperature for 15-20 minutes.
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Add ethyl chloroacetate (1.1 - 1.3 equivalents) to the reaction mixture.
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Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Synthesis of Ethyl Benzofuran-2-carboxylate
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.1 equivalents) in absolute ethanol.
-
To this solution, add a solution of ethyl 2-(2-formylphenoxy)acetate (1 equivalent) in ethanol dropwise at room temperature.
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After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.
Synthesis of Benzofuran-2-acetic Acid
-
Dissolve ethyl benzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add potassium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.[1]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.[1]
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford benzofuran-2-acetic acid. The product can be further purified by recrystallization.[1]
References
Technical Support Center: Optimization of Benzofuran Synthesis
Welcome to the Technical Support Center for the synthesis of benzofuran and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions (FAQs).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira or Suzuki coupling followed by cyclization) for benzofuran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]
Potential Causes and Solutions:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution: Use a freshly opened or recently purchased palladium catalyst. Ensure the catalyst is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1][2]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 80-100 °C) can be tested.[1] However, excessively high temperatures can lead to catalyst decomposition.
-
Solvent: The polarity of the solvent is crucial. Aprotic polar solvents like DMF and DMSO are commonly used.
-
Base: The choice of base is critical and substrate-dependent. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine) are frequently used. A screening of different bases is advisable.
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne, boronic acid) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry can also lead to low yields.
-
Solution: Ensure all reagents are pure and dry. Solvents should be properly degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of the coupling partners and the base relative to the starting halide.
-
-
Homocoupling of the Alkyne (Sonogashira Reaction):
-
Cause: A common side reaction is the homocoupling of the terminal alkyne.
-
Solution: This can often be minimized by the slow addition of the alkyne to the reaction mixture.
-
Issue 2: Perkin Rearrangement Not Proceeding to Completion
Question: My Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid is sluggish or incomplete. How can I optimize this reaction?
Answer:
The Perkin rearrangement is a base-catalyzed ring contraction.[3] Incomplete conversion is often related to the reaction conditions.
Potential Causes and Solutions:
-
Base Strength and Concentration:
-
Cause: Insufficient base strength or concentration can lead to a slow reaction.
-
Solution: Sodium hydroxide or potassium hydroxide are commonly used bases. Ensure that a sufficient excess of the base is used to drive the reaction to completion.
-
-
Temperature and Reaction Time:
-
Cause: The reaction may require elevated temperatures and sufficient time for completion.
-
Solution: Refluxing in a suitable solvent like ethanol is a common practice. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields.[1][4]
-
-
Solvent:
-
Cause: The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Solution: Protic solvents like ethanol or methanol are typically used.
-
Issue 3: Unexpected Side Products in Intramolecular Wittig Reaction
Question: I am attempting an intramolecular Wittig reaction to synthesize a 2-substituted benzofuran, but I am observing unexpected side products. What could be the cause?
Answer:
The intramolecular Wittig reaction for benzofuran synthesis is a powerful tool, but side reactions can occur.
Potential Causes and Solutions:
-
Reactivity of the Ylide:
-
Cause: The phosphorus ylide intermediate can be highly reactive and may participate in intermolecular reactions if the intramolecular cyclization is slow.
-
Solution: Ensure that the reaction is performed under dilute conditions to favor the intramolecular pathway. The choice of base to generate the ylide can also influence its reactivity.
-
-
Presence of Other Electrophiles:
-
Cause: If other electrophilic functional groups are present in the molecule, the ylide may react with them instead of the desired ester or acyl group.
-
Solution: Protect any sensitive functional groups prior to the Wittig reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzofuran synthesis?
A1: Common starting materials include:
-
o-Halophenols (especially o-iodophenols) and terminal alkynes for palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.[2]
-
Salicylaldehydes, which can be reacted with reagents such as α-halo ketones.[2]
-
3-Halocoumarins for the Perkin rearrangement.[3]
-
o-Hydroxybenzyltriphenylphosphonium salts and acyl chlorides for the intramolecular Wittig reaction.[5]
Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction outcome?
A2: The electronic properties of the substituents can have a significant impact on the reaction. For instance, in palladium-catalyzed syntheses, electron-withdrawing groups on the aromatic ring can sometimes decrease the reaction rate and yield by making the ring less reactive towards electrophilic attack or by affecting the stability of intermediates.[2]
Q3: What are some effective methods for purifying benzofuran derivatives?
A3: Purification of benzofuran derivatives can sometimes be challenging due to their similar polarities. Common purification techniques include:
-
Column Chromatography: Silica gel is the most common stationary phase. If separation is difficult, consider using a different stationary phase like alumina or a less polar solvent system.
-
Recrystallization: This can be an effective method for obtaining highly pure crystalline products.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Sonogashira Coupling for Benzofuran Synthesis
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | - | Cs₂CO₃ (2) | DCM | 50 | 12 | 99 |
| 2 | Pd(OAc)₂ (2.5) | - | Cs₂CO₃ (2) | Toluene | 50 | 12 | 99 |
| 3 | Pd(OAc)₂ (2.5) | - | K₂CO₃ (2) | DCM | 50 | 12 | 21 |
| 4 | Pd(OAc)₂ (2.5) | - | Cs₂CO₃ (2) | DCM | RT | 12 | 65 |
| 5 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 4 | 85 |
| 6 | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | Reflux | 6 | 92 |
Data is compiled for representative Sonogashira coupling reactions for the synthesis of 2-substituted benzofurans.
Table 2: Optimization of Microwave-Assisted Perkin Rearrangement
| Entry | Starting Material | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 100 | 79 | 5 | 89 |
| 2 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 200 | 79 | 5 | 93 |
| 3 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 300 | 79 | 5 | 99 |
| 4 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 400 | 79 | 5 | 99 |
Reaction Conditions: 3-bromocoumarin derivative, ethanol, sodium hydroxide.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzofurans via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction of a 2-halobenzofuran with an arylboronic acid.
Materials:
-
2-Halobenzofuran (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar, add the 2-halobenzofuran, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid
This protocol describes the rapid synthesis of a benzofuran-2-carboxylic acid from a 3-bromocoumarin using microwave irradiation.[1]
Materials:
-
3-Bromocoumarin derivative (1.0 equiv)
-
Sodium hydroxide (3.0 equiv)
-
Ethanol
Procedure:
-
Add the 3-bromocoumarin, ethanol, and sodium hydroxide to a microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 300W for 5 minutes at a temperature of 79 °C with stirring.[1]
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.[1]
Protocol 3: Intramolecular Wittig Synthesis of 2-Phenylbenzofuran
This protocol outlines the synthesis of 2-phenylbenzofuran via an intramolecular Wittig reaction.[5]
Materials:
-
2-Hydroxybenzyltriphenylphosphonium bromide (1.0 equiv)
-
Benzoyl chloride (3.0 equiv)
-
Toluene
-
Triethylamine (Et₃N)
Procedure:
-
In a round-bottom flask, combine 2-hydroxybenzyltriphenylphosphonium bromide and benzoyl chloride in a mixture of toluene and triethylamine.[5]
-
Stir the mixture under reflux for 2 hours.[5]
-
Cool the reaction mixture and remove the precipitate by filtration.[5]
-
Concentrate the filtrate, and purify the residue by silica gel chromatography (hexane/EtOAc 9:1) to yield the desired 2-phenylbenzofuran.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in benzofuran synthesis.
Caption: General experimental workflow for benzofuran synthesis.
Caption: Reaction scheme for Sonogashira synthesis of benzofurans.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
Technical Support Center: 2-(Benzofuran-2-YL)acetic Acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(Benzofuran-2-YL)acetic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS pH 7.4). Why is this happening?
A1: this compound is a weakly acidic compound with a benzofuran moiety, which contributes to its low aqueous solubility, especially at neutral or acidic pH.[1][2] The non-polar benzofuran ring system reduces the molecule's affinity for polar solvents like water.[3] At a neutral pH of 7.4, the carboxylic acid group is only partially ionized, which is insufficient to overcome the hydrophobicity of the rest of the molecule.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. What can I do to prevent this?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[4] The abrupt change in solvent polarity causes the compound to precipitate.[4] To mitigate this, add the organic stock solution to the aqueous buffer slowly while vortexing. This rapid dispersion can help prevent localized supersaturation.[4] Additionally, ensuring the final concentration of the organic solvent is as low as possible and compatible with your experiment is crucial.
Q3: What are the recommended initial steps to improve the solubility of this compound in an aqueous solution?
A3: The most straightforward initial approach is to adjust the pH of the solution.[5][] As this compound is a carboxylic acid, increasing the pH above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[2][7] A second common strategy is the use of a co-solvent.[8]
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be used to enhance the solubility of poorly soluble drugs.[9][10] Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Common non-ionic surfactants like Tween-80 or Pluronic-F68 are often used in biological experiments. However, it's important to be aware that surfactants can interfere with some assays and their concentration should be carefully optimized.[11]
Troubleshooting Guides
Issue 1: Poor Solubility in Neutral Aqueous Buffers
Solution 1: pH Adjustment
Since this compound is a weak acid, its solubility is highly dependent on the pH of the medium.[5][12] By increasing the pH, the carboxylic acid group ionizes, forming a more water-soluble salt.[7][13]
Experimental Protocol: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers : Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate or borate buffers).
-
Sample Preparation : Weigh a small, precise amount of this compound into separate vials for each buffer.
-
Dissolution : Add a fixed volume of each buffer to the respective vials.
-
Equilibration : Agitate the samples (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation : Centrifuge the samples to pellet any undissolved solid.
-
Analysis : Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Table 1: Example Solubility of this compound at Different pH Values
| pH | Expected Solubility (µg/mL) | Observation |
| 6.0 | Low | Insoluble, visible particulate matter. |
| 7.0 | Moderate | Partially soluble, some undissolved solid. |
| 8.0 | High | Mostly soluble, minimal undissolved solid. |
| 9.0 | Very High | Completely soluble, clear solution. |
Note: The quantitative data in this table is illustrative and should be experimentally determined.
Solution 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][8]
Experimental Protocol: Solubility Enhancement using Co-solvents
-
Co-solvent Selection : Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[]
-
Preparation of Co-solvent Mixtures : Prepare a series of aqueous buffer solutions (e.g., PBS pH 7.4) containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
Dissolution : Attempt to dissolve a pre-weighed amount of this compound in each co-solvent mixture.
-
Observation : Visually inspect for solubility and any precipitation.
-
Optimization : Determine the lowest concentration of the co-solvent that maintains the compound in solution at the desired experimental concentration.
Table 2: Example Solubility of this compound in Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Expected Solubility (µg/mL) |
| None | 0% | Low |
| Ethanol | 10% | Moderate |
| Ethanol | 20% | High |
| PEG 400 | 10% | Moderate |
| PEG 400 | 20% | High |
Note: The quantitative data in this table is illustrative and should be experimentally determined.
Issue 2: Compound Instability or Precipitation Over Time
Solution: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[14] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility and stability.[3][15][16]
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Selection : Determine the desired molar ratio of this compound to the cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 molar ratio is a common starting point.
-
Mixing : In a mortar, mix the calculated amounts of this compound and HP-β-CD.
-
Kneading : Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to the powder mixture to form a paste.
-
Trituration : Knead the paste thoroughly for 30-60 minutes.
-
Drying : Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving : Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing : Evaluate the solubility of the prepared inclusion complex in the desired aqueous buffer.
Table 3: Example Solubility Enhancement with Cyclodextrins
| Formulation | Expected Solubility (µg/mL) |
| This compound (uncomplexed) | Low |
| This compound-HP-β-CD Complex | High |
Note: The quantitative data in this table is illustrative and should be experimentally determined.
Visualizations
References
- 1. This compound (62119-70-4) for sale [vulcanchem.com]
- 2. youtube.com [youtube.com]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. benchchem.com [benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijsdr.org [ijsdr.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PH adjustment: Significance and symbolism [wisdomlib.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. humapub.com [humapub.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up of Benzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up benzofuran synthesis from the laboratory to pilot and production scales.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of benzofuran synthesis in a question-and-answer format.
Issue 1: Decreased Yield and Slower Reaction Rates at Larger Scale
Q: We successfully synthesized our target 2-arylbenzofuran on a 1-10 gram scale with 85% yield. However, upon scaling to a 1 kg batch, the yield dropped to 60%, and the reaction time increased significantly. What could be the cause?
A: This is a common challenge in process scale-up and can be attributed to several factors related to heat and mass transfer.
-
Heat Transfer Limitations: Many benzofuran syntheses, particularly those involving palladium-catalyzed couplings like the Sonogashira reaction, are exothermic.[1] In a larger reactor, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat generated during the reaction.[2] This can lead to localized "hot spots" which may cause degradation of starting materials, intermediates, or the final product, resulting in lower yields and the formation of impurities.[3]
-
Inefficient Mixing: Inadequate mixing in a large reactor can lead to poor distribution of reactants and catalyst, resulting in localized areas of low reactant concentration and slowing down the overall reaction rate. This can also contribute to the formation of byproducts due to prolonged exposure of reactants to non-optimal conditions.
-
Catalyst Activity: The effectiveness of the catalyst can be compromised at a larger scale. For palladium catalysts, ensuring an inert atmosphere is crucial as oxygen can lead to catalyst deactivation.[3]
Troubleshooting Steps:
-
Characterize Reaction Energetics: Use reaction calorimetry to understand the heat of reaction and determine the maximum heat output. This data is crucial for designing an adequate cooling system for the larger reactor.[2]
-
Optimize Reagent Addition: For exothermic reactions, consider a controlled, slower addition of one of the reactants (e.g., the terminal alkyne in a Sonogashira coupling) to manage the rate of heat generation.[3]
-
Improve Agitation: Review the reactor's mixing capabilities. This may involve adjusting the stirrer speed, or changing the type or size of the impeller to ensure homogenous mixing of all components.
-
Ensure Inert Atmosphere: On a larger scale, it is even more critical to maintain a strictly inert atmosphere (nitrogen or argon) to prevent catalyst deactivation, especially when using palladium catalysts.[1]
Issue 2: Increased Impurity Profile in Pilot-Scale Batches
Q: Our scaled-up batch of a benzofuran derivative shows several new impurities that were not significant at the lab scale. How can we identify and control these?
A: The appearance of new or increased levels of impurities during scale-up is often linked to the issues of heat transfer and mixing mentioned previously, as well as longer reaction times. Common impurities in benzofuran synthesis can include starting materials, by-products from side reactions, intermediates, and degradation products.[4]
Common Impurities and Mitigation Strategies:
-
Homocoupling Products: In Sonogashira couplings, the formation of a di-alkyne (Glaser coupling) is a common side reaction, especially when a copper co-catalyst is used.[3]
-
Over-alkylation or Isomerization Products: Depending on the reaction conditions and the stability of the product, side reactions on the benzofuran core can occur.
-
Mitigation: Optimize the reaction temperature and time. A lower temperature for a longer duration might be preferable to a higher temperature for a shorter time to minimize degradation and side reactions.
-
-
Residual Palladium: For palladium-catalyzed reactions, residual palladium in the final product is a critical impurity, especially for pharmaceutical applications.[2] European guidelines for oral active pharmaceutical ingredients (APIs) limit palladium content to 10 ppm.
-
Mitigation: Effective removal can be achieved through various methods. See the detailed section on "Managing Palladium Impurities" below.
-
Impurity Profile Comparison: A Case Study
The following table illustrates a hypothetical comparison of an impurity profile for a 2-arylbenzofuran synthesis at lab and pilot scale.
| Impurity | Structure/Description | Typical Level (Lab Scale, 10g) | Typical Level (Pilot Scale, 1kg) | Potential Cause |
| Unreacted o-iodophenol | Starting Material | < 0.1% | 0.5% | Inefficient mixing, incomplete reaction. |
| Alkyne Dimer | Homocoupling Product | 0.2% | 2.5% | High localized alkyne concentration, prolonged reaction time.[3] |
| De-iodinated Phenol | By-product | < 0.1% | 0.3% | Reductive side reaction. |
| Thermal Degradant | Isomer or fragmented product | Not Detected | 0.8% | Localized overheating in the reactor. |
Issue 3: Challenges in Product Isolation and Purification
Q: We use column chromatography for purification at the lab scale, but this is not feasible for our 1 kg batch. Our attempts at crystallization have resulted in an oil or impure solid. What are our options?
A: Isolating and purifying large quantities of product requires a shift in strategy from chromatography-based methods to crystallization.[5]
Troubleshooting Crystallization:
-
Solvent Screening: A thorough solvent screening is the first step. The ideal solvent system will have high solubility for your benzofuran derivative at elevated temperatures and low solubility at room temperature or below.[6] Anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, is another common technique.[7]
-
Control Cooling Rate: Rapid cooling often leads to the precipitation of small, impure crystals or oils. A slow, controlled cooling profile allows for the growth of larger, more ordered, and purer crystals.
-
Seeding: Introducing a small amount of pure crystalline material (seed crystals) to a supersaturated solution can induce crystallization of the desired form and improve reproducibility.[8]
-
Polymorphism: Be aware of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[9] A polymorph screen should be conducted to identify the most stable crystalline form to prevent conversion during storage.[10]
Purification Strategy Comparison
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Primary Purification Method | Silica Gel Chromatography | Crystallization |
| Solvent Volume | ~1-2 L | ~10-20 L |
| Processing Time | 4-6 hours | 12-24 hours |
| Typical Purity Achieved | >99.5% | >99.0% (after one crystallization) |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up a palladium-catalyzed benzofuran synthesis?
A1: Key safety considerations include:
-
Thermal Runaway: As mentioned, many coupling reactions are exothermic. A thermal runaway can occur if the heat generated exceeds the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure.[1]
-
Hydrogen Handling: If a hydrogenation step is involved (e.g., for reduction of a nitro group), the safe handling of hydrogen gas at scale is paramount.
-
Pyrophoric Reagents: Some bases or reagents used in organic synthesis can be pyrophoric (ignite spontaneously in air). Their handling at large scale requires specialized equipment and procedures.
-
Solvent Safety: Large volumes of flammable organic solvents pose a significant fire risk. Ensure proper grounding of equipment to prevent static discharge and use of appropriate ventilation.
Q2: How do I choose the right solvent for a large-scale benzofuran synthesis?
A2: Solvent selection for scale-up involves several factors beyond just reaction performance:
-
Safety: Avoid highly toxic or carcinogenic solvents. Consider flash points and boiling points.
-
Environmental Impact: Choose "greener" solvents where possible and consider solvent recovery and recycling.
-
Cost: The cost of the solvent becomes a significant factor at a large scale.
-
Work-up: The solvent should allow for easy extraction and separation of the product. For example, water-miscible solvents like DMF can complicate aqueous work-ups.[9]
-
Regulatory Acceptance: For pharmaceutical applications, there are regulatory guidelines (e.g., ICH Q3C) that limit the residual levels of specific solvents in the final API.
Q3: What are the best practices for removing residual palladium from my final product?
A3: Removing palladium to ppm levels is crucial for pharmaceutical applications.[11] A multi-pronged approach is often most effective:
-
Crystallization: Often, a significant portion of the palladium can be removed as the product crystallizes, leaving the metal impurities in the mother liquor.[11]
-
Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium.
-
Metal Scavengers: Silica-based or polymer-based scavengers with functional groups that chelate palladium (e.g., thiols, amines) are highly effective for removing trace amounts of the metal.[5] These can be stirred with the product solution and then filtered off.
Experimental Protocols
Protocol 1: Scale-Up of a Palladium-Catalyzed Sonogashira Coupling and Cyclization for 2-Arylbenzofuran Synthesis
This protocol is a representative example and should be adapted and optimized for specific substrates and equipment.
Materials:
-
o-Iodophenol derivative
-
Terminal alkyne
-
(PPh₃)₂PdCl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Toluene
Lab Scale (10g Product Target):
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the o-iodophenol (1.0 eq), (PPh₃)₂PdCl₂ (0.02 eq), and CuI (0.04 eq).[1]
-
Purge the flask with nitrogen for 15 minutes.
-
Add anhydrous, degassed toluene (100 mL) and triethylamine (2.0 eq).
-
Begin stirring and heat the mixture to 80 °C.
-
Slowly add the terminal alkyne (1.1 eq) via a syringe pump over 1 hour.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-arylbenzofuran.
Pilot Scale (1kg Product Target):
-
In a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, charge the o-iodophenol (1.0 eq), (PPh₃)₂PdCl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert the reactor by purging with nitrogen.
-
Add toluene (10 L) and triethylamine (2.0 eq).
-
Start agitation and heat the reactor contents to 80 °C using a jacketed heating/cooling system.
-
Add the terminal alkyne (1.1 eq) via a dosing pump over 3-4 hours, carefully monitoring the internal temperature to ensure the exotherm is controlled.
-
Monitor the reaction by in-process HPLC analysis. The reaction may take 8-12 hours.
-
Once complete, cool the reactor to 20 °C.
-
Filter the reaction mixture through a filter press to remove salts.
-
Transfer the filtrate to a larger extraction vessel and perform aqueous washes with 1M HCl and brine.
-
Transfer the organic layer to a clean reactor and distill off the toluene under vacuum. The crude product is then taken for crystallization.
Protocol 2: Crystallization of a 2-Arylbenzofuran
-
Transfer the crude 2-arylbenzofuran to a reactor.
-
Add a suitable solvent (e.g., ethanol, isopropanol) and heat the mixture with stirring until the solid is fully dissolved.
-
Filter the hot solution through a polishing filter to remove any particulate matter.
-
Transfer the clear solution to a clean crystallizer.
-
Slowly cool the solution at a controlled rate (e.g., 10 °C per hour).
-
Once the solution reaches the desired temperature for nucleation (determined during development), add seed crystals of the pure 2-arylbenzofuran (approx. 0.1% w/w).
-
Continue the slow cooling to the final temperature (e.g., 0-5 °C) and hold for several hours to maximize the yield.
-
Isolate the crystals by filtration (e.g., using a centrifuge or Nutsche filter).
-
Wash the filter cake with a small amount of cold crystallization solvent.
-
Dry the crystals under vacuum at a controlled temperature to obtain the pure 2-arylbenzofuran.
Visualizations
Caption: General experimental workflow for benzofuran synthesis scale-up.
Caption: Troubleshooting decision tree for low yield in scale-up.
Caption: Logical workflow for managing palladium impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academiainsider.com [academiainsider.com]
- 5. biotage.com [biotage.com]
- 6. syrris.com [syrris.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. laccei.org [laccei.org]
- 11. arborassays.com [arborassays.com]
Technical Support Center: Purification of Acidic Benzofuran Derivatives
Welcome to the Technical Support Center for the purification of acidic benzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the purification of these challenging compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of acidic benzofuran derivatives and offers actionable solutions in a question-and-answer format.
Issue 1: Low Recovery or Product Degradation during Silica Gel Chromatography
Question: I am experiencing significant loss of my acidic benzofuran derivative during silica gel column chromatography. What is the likely cause and how can I prevent it?
Answer: Low recovery or degradation of acidic benzofuran derivatives on silica gel is a common problem. The acidic nature of standard silica gel can lead to the decomposition of sensitive compounds. Additionally, the polar acidic functional groups of your benzofuran derivative can interact strongly with the silica surface, leading to irreversible adsorption and streaking.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, create a slurry of the silica gel in your chosen eluent system containing a small amount of a base, such as 0.5-1% triethylamine.[2] This neutralizes the acidic sites on the silica surface, minimizing product degradation and improving recovery.
-
Use an Alternative Stationary Phase: Consider using a less acidic or basic stationary phase. Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[3]
-
Optimize the Eluent System: Use thin-layer chromatography (TLC) to identify a solvent system that provides an optimal Rf value (typically between 0.2 and 0.4) for your compound. This ensures a reasonable elution time, reducing the contact time between your compound and the stationary phase.[1] A shallow solvent gradient during elution can also improve the separation of closely eluting compounds.[3]
-
Employ Flash Chromatography: Minimizing the time your compound spends on the column can significantly reduce degradation. Flash chromatography, which uses pressure to increase the flow rate, is often preferred over gravity chromatography for this reason.[1]
Issue 2: Persistent Impurities After Column Chromatography
Question: After purifying my acidic benzofuran derivative by column chromatography, I still observe impurities in the 1H NMR and LC-MS analysis. How can I remove these persistent impurities?
Answer: Persistent impurities are often structurally similar to your target compound, making their separation by chromatography challenging. These can include starting materials, regioisomers, or byproducts from the synthesis.[1]
Troubleshooting Steps:
-
Recrystallization: This is a highly effective technique for removing minor impurities from a solid compound.[1] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations of structurally similar impurities, preparative HPLC offers much higher resolution than standard column chromatography.[3]
-
Trituration: If your compound is an oil or fails to crystallize, trituration can be a useful purification step. This involves stirring the crude material in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. The purified product may then precipitate as a solid.[1]
Issue 3: Difficulty in Crystallizing the Purified Product
Question: My purified acidic benzofuran derivative is an oil, or I am struggling to induce crystallization. What can I do?
Answer: The presence of residual solvent or even trace impurities can inhibit crystallization.[1]
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying your compound under a high vacuum for an extended period.[1]
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oily compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add an "anti-solvent" in which the compound is insoluble until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.[1]
-
Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of crystalline material, adding a "seed crystal" to a supersaturated solution of your compound can initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of acidic benzofuran derivatives?
A1: Common impurities include unreacted starting materials, homocoupling products of alkynes (if used in the synthesis), regioisomers, and oxidative degradation products. For instance, in reactions involving boronic acids, protodeboronation to form the parent benzofuran and the formation of boroxine (a cyclic anhydride) are common side reactions.[4]
Q2: How can I choose the best purification strategy for my acidic benzofuran derivative?
A2: The choice of purification strategy depends on the nature of your compound and the impurities present. A general workflow is to first perform column chromatography to remove the bulk of the impurities. If the product is still not pure, especially if it is a solid, recrystallization is often the next best step. For very challenging separations or for obtaining very high purity material, preparative HPLC is recommended.
Q3: What are some common solvent systems for the recrystallization of acidic benzofuran derivatives?
A3: Common solvent systems for the recrystallization of benzofuran derivatives include hexane/ethyl acetate, dichloromethane/pentane, and petroleum ether/ethyl acetate.[3][5][6] For acidic derivatives, solvents like ethanol, acetone, or mixtures with water might also be effective. The ideal solvent system should be determined experimentally for each specific compound.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Acidic Benzofuran Derivative
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Silica Gel Chromatography | 85 | 95 | 70 | Some product loss due to adsorption/degradation. |
| Alumina Chromatography | 85 | 96 | 85 | Better recovery for acid-sensitive compounds. |
| Recrystallization | 95 | >99 | 90 | Effective for removing minor, structurally different impurities. |
| Preparative HPLC | 95 | >99 | 80 | Ideal for separating closely related isomers.[7] |
Note: The data presented are illustrative and the actual results will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography of an Acidic Benzofuran Derivative
-
Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen eluent (e.g., 9:1 hexane:ethyl acetate with 0.5% triethylamine). Stir to create a uniform slurry.[2]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[2][8] Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[8] Add another thin layer of sand on top of the silica bed.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the column.[1] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[1]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute your compounds.[9]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified acidic benzofuran derivative.[1]
Protocol 2: Recrystallization of an Acidic Benzofuran Derivative
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator can increase the yield of crystals.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[3]
Mandatory Visualization
Caption: A general workflow for the purification of acidic benzofuran derivatives.
Caption: Troubleshooting low recovery in silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Purification [chem.rochester.edu]
Technical Support Center: 2-(Benzofuran-2-YL)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzofuran-2-YL)acetic acid. The information provided is intended to help users avoid common issues related to the compound's stability and decomposition during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The main factors that can lead to the degradation of this compound are exposure to high temperatures, light, and strong oxidizing agents. The stability of the compound in solution can also be influenced by the pH and the choice of solvent.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal shelf life, storage in a freezer at temperatures under -20°C is recommended.[1]
Q3: Is this compound sensitive to light?
A3: Yes, benzofuran derivatives can be susceptible to photodegradation. It is crucial to protect the compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for this compound is limited, the stability of organic acids in aqueous solutions can be pH-dependent. At extreme pH values (highly acidic or alkaline), the rate of hydrolysis or other degradation reactions may increase, especially at elevated temperatures. It is advisable to prepare fresh solutions and minimize long-term storage in solution, particularly at non-neutral pH.
Q5: What are the potential decomposition products of this compound?
A5: Under thermal stress, the primary decomposition products are likely to be carbon oxides.[2] Decarboxylation, leading to the formation of 2-methylbenzofuran and carbon dioxide, is another potential degradation pathway, especially at elevated temperatures. Photodegradation may result in more complex transformations of the benzofuran ring system.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Unexpected experimental results or low yield in a reaction involving heating. | Thermal Decomposition: The reaction temperature may be too high, causing the acid to decompose. | - Optimize Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and avoid prolonged heating once the reaction is complete. |
| Discoloration or degradation of the compound in solution over time. | Photodegradation or Oxidation: Exposure to light or atmospheric oxygen can cause the compound to degrade. | - Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. - Use Fresh Solutions: Prepare solutions fresh before use whenever possible. - Degas Solvents: For sensitive reactions, degas the solvent to remove dissolved oxygen. |
| Inconsistent results when using the compound in aqueous buffers. | pH-Dependent Instability: The compound may be degrading in the specific buffer system being used. | - pH Optimization: If possible, conduct preliminary stability studies at different pH values to determine the optimal range for your experiment. - Buffer Choice: Be mindful that certain buffer components can catalyze degradation. - Control Experiments: Run control experiments with the compound in the buffer for the duration of your experiment to assess its stability. |
| Difficulty dissolving the compound. | Solvent Selection: this compound has limited solubility in some solvents. | - Solvent Screening: Test solubility in a range of common laboratory solvents (e.g., methanol, ethanol, DMSO, DMF). - Gentle Heating: Gentle warming can aid dissolution, but avoid excessive heat to prevent decomposition. - Sonication: Use of an ultrasonic bath can help to dissolve the compound. |
Experimental Protocols
General Protocol for Assessing Thermal Stability (Forced Degradation)
This protocol provides a general framework for conducting a forced degradation study to evaluate the thermal stability of this compound.
-
Sample Preparation: Accurately weigh a known amount of this compound into several vials.
-
Stress Conditions: Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage temperature.
-
Time Points: At specified time intervals (e.g., 24, 48, 72 hours), remove one vial from each temperature.
-
Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the peak area of the parent compound in the stressed samples to the control sample to determine the percentage of degradation. Analyze for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Benzofuran Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of benzofuran compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] An ideal chromatographic peak has a Gaussian shape.[1] Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting peaks.
Q2: Why are benzofuran compounds prone to peak tailing?
A2: Benzofuran and its derivatives can exhibit peak tailing in reverse-phase HPLC primarily due to secondary interactions between the analyte and the stationary phase.[3][4] The heterocyclic nature of the benzofuran ring system can lead to interactions with active sites, such as residual silanol groups, on the silica-based stationary phase of the column.
Q3: What are the main causes of peak tailing for benzofuran compounds?
A3: The primary causes of peak tailing for benzofuran compounds in HPLC include:
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Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica stationary phase can interact with the benzofuran molecule, causing a secondary retention mechanism that leads to tailing.[1][3]
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Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the benzofuran analyte and the silanol groups on the stationary phase, affecting their interaction and thus the peak shape.[3][5]
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Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause peak tailing.
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]
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Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[5]
Q4: How does the pKa of benzofuran influence peak tailing?
A4: The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. For benzofuran, which is a weakly basic compound, the pKa is approximately 3.32. When the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist simultaneously, leading to broadened or split peaks. To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Q5: What are some immediate steps I can take to reduce peak tailing?
A5: Here are a few initial troubleshooting steps:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) can protonate the residual silanol groups, reducing their interaction with the benzofuran analyte.[3][5]
-
Add a Mobile Phase Modifier: Incorporating a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[6]
-
Use an End-Capped Column: Employing a column where the residual silanol groups have been chemically deactivated (end-capped) can significantly reduce secondary interactions.[3]
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Reduce Sample Concentration: Dilute your sample to check if column overload is the cause of the tailing.[5]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
Peak tailing of benzofuran compounds is often linked to suboptimal mobile phase conditions. This guide provides a systematic approach to adjusting the mobile phase to improve peak symmetry.
Illustrative Data: Effect of Mobile Phase pH and Additives on a Representative Benzofuran Derivative
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in peak shape improvement. Actual results may vary depending on the specific benzofuran derivative, column, and HPLC system.
| Mobile Phase Composition | Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 80:20 Acetonitrile:Water | 6.5 | 2.1 | Significant peak tailing observed. |
| 80:20 Acetonitrile:Water with 0.1% Formic Acid | 2.8 | 1.3 | Marked improvement in peak symmetry. |
| 80:20 Acetonitrile:10mM Ammonium Formate | 3.0 | 1.2 | Good peak shape, suitable for LC-MS. |
| 80:20 Acetonitrile:Water with 0.05% TFA | 2.1 | 1.1 | Excellent peak symmetry, but TFA may suppress MS signal. |
| 80:20 Acetonitrile:10mM Phosphate Buffer | 7.0 | 1.9 | Some improvement over unbuffered mobile phase, but still tailing. |
-
Baseline Experiment:
-
Prepare a mobile phase of acetonitrile and water in a suitable ratio for your benzofuran analyte (e.g., 80:20 ACN:H₂O).
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Inject a standard solution of your benzofuran compound and record the chromatogram, noting the tailing factor.
-
-
pH Adjustment with Formic Acid:
-
Prepare a fresh mobile phase of 80:20 acetonitrile:water and add 0.1% (v/v) formic acid to the aqueous portion before mixing.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the standard solution and compare the peak shape to the baseline experiment.
-
-
Evaluation of a Buffered Mobile Phase:
-
Prepare a 10 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid.
-
Prepare the mobile phase using 80% acetonitrile and 20% of the 10 mM ammonium formate buffer.
-
Equilibrate the column and inject the standard. This mobile phase is generally compatible with mass spectrometry.
-
-
Using Trifluoroacetic Acid (TFA) as an Additive:
-
Prepare a mobile phase of 80:20 acetonitrile:water containing 0.05% (v/v) TFA.
-
Caution: TFA is a strong ion-pairing agent and can be difficult to remove from the column. Dedicate a column for TFA use if possible.
-
Equilibrate the column thoroughly and inject the standard.
-
Guide 2: Column Selection and Care
The choice of HPLC column and its condition are critical for achieving good peak shape.
Illustrative Data: Impact of Column Type on Peak Tailing of a Benzofuran Derivative
Disclaimer: The following data is illustrative and based on general column performance characteristics.
| Column Type | Stationary Phase | Tailing Factor (Tf) | Key Feature |
| Standard C18 | Non-end-capped C18 | 1.9 | High potential for silanol interactions. |
| End-Capped C18 | End-capped C18 | 1.2 | Reduced silanol activity improves peak shape for basic compounds.[3] |
| Phenyl-Hexyl | Phenyl-Hexyl | 1.1 | Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like benzofurans. |
| Hybrid Silica C18 | Hybrid Silica with C18 | 1.3 | Enhanced pH stability and reduced silanol activity.[1] |
-
Select an Appropriate Column:
-
For initial method development with benzofuran compounds, a high-quality, end-capped C18 column is a good starting point.
-
If peak tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to explore alternative selectivities.
-
-
Column Equilibration:
-
Always ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is indicative of an equilibrated column.
-
-
Column Washing and Regeneration:
-
If you suspect column contamination is causing peak tailing, a thorough wash is necessary.
-
Flush the column with a series of solvents of increasing and decreasing polarity. A typical sequence for a reverse-phase column is:
-
Mobile phase without buffer salts (e.g., water/acetonitrile)
-
100% Water
-
100% Isopropanol
-
100% Hexane (use with caution and ensure system compatibility)
-
100% Isopropanol
-
100% Acetonitrile
-
Mobile phase
-
-
Always check the column manufacturer's instructions for recommended washing procedures and solvent compatibility.
-
-
Check for Column Voids:
-
A sudden decrease in column efficiency and the appearance of broad or split peaks can indicate a void at the column inlet.
-
If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column and extend its lifetime.
-
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of benzofuran compounds.
Caption: Diagram illustrating the primary and secondary interactions of a benzofuran molecule with a C18 stationary phase.
References
Technical Support Center: Synthesis of 2-(Benzofuran-2-YL)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(benzofuran-2-YL)acetic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via various synthetic routes.
Route 1: From Salicylaldehyde and Ethyl Bromoacetate followed by Hydrolysis
Issue 1: Low yield of the final product, this compound.
-
Question: My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in this two-step synthesis can arise from several factors:
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Inefficient Cyclization: The initial reaction between salicylaldehyde and ethyl bromoacetate to form ethyl 2-(benzofuran-2-yl)acetate is a critical step. Ensure anhydrous conditions and an appropriate base (e.g., potassium carbonate) are used to facilitate the reaction. Incomplete reaction can leave unreacted salicylaldehyde as a major impurity.
-
Incomplete Hydrolysis: The subsequent hydrolysis of the ethyl ester to the carboxylic acid may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.[1] If the reaction stalls, consider extending the reaction time or using a stronger base or higher temperature.
-
Side Reactions: Salicylaldehyde is a reactive molecule and can undergo self-condensation reactions under basic conditions, leading to polymeric byproducts and reducing the yield of the desired product.
-
Issue 2: Presence of significant impurities in the final product.
-
Question: My final product shows multiple spots on TLC/peaks in HPLC. What are these impurities and how can I remove them?
-
Answer: Common impurities include:
-
Unreacted Ethyl 2-(benzofuran-2-yl)acetate: This is a common impurity if the hydrolysis step is not driven to completion.
-
Troubleshooting: Increase the reaction time for the hydrolysis, or use a slight excess of the base (e.g., potassium hydroxide or sodium hydroxide). Purification can be achieved by column chromatography or recrystallization.
-
-
Unreacted Salicylaldehyde: If the initial cyclization is incomplete, salicylaldehyde will be carried through to the final product.
-
Troubleshooting: Ensure the molar ratio of reactants in the first step is correct. Salicylaldehyde can be removed by washing the organic extract with a mild aqueous base solution during workup.
-
-
3-Aroylbenzofuran derivatives: In some related syntheses of 2-arylbenzofurans, the formation of 3-aroylbenzofuran side products has been observed. While not directly reported for this specific synthesis, it is a potential byproduct to be aware of, especially if alternative starting materials or catalysts are used.
-
Route 2: Multi-step Synthesis via Willgerodt-Kindler Rearrangement
Issue: Formation of a significant byproduct during the Willgerodt-Kindler reaction step.
-
Question: I am observing a significant side product in the synthesis of the thioamide intermediate. What is it and how can I minimize its formation?
-
Answer: The Willgerodt-Kindler reaction can have side reactions.
-
Hydrolysis of the Thioamide: The primary side product is often the corresponding carboxylic acid, which is formed from the in-situ hydrolysis of the thioamide intermediate.[2]
-
Troubleshooting: To minimize this, ensure the reaction is carried out under strictly anhydrous conditions until the final hydrolysis step. The carboxylic acid can be separated from the desired thioamide by extraction with a basic aqueous solution.
-
-
Formation of Cyclic Byproducts: The reaction of sulfur with organic compounds in the presence of amines can sometimes lead to the formation of various sulfur-containing heterocyclic compounds.
-
Troubleshooting: Careful control of reaction temperature and stoichiometry is crucial. Purification of the thioamide intermediate by recrystallization before proceeding to the hydrolysis step is recommended.
-
-
Route 3: Palladium-Catalyzed Synthesis
Issue: Contamination of the final product with palladium residues and byproducts.
-
Question: My final product is discolored and shows impurities that I suspect are related to the catalyst. How can I address this?
-
Answer: Palladium-catalyzed reactions can introduce specific impurities.
-
Residual Palladium: The final product can be contaminated with residual palladium catalyst.
-
Troubleshooting: Pass the crude product through a plug of silica gel or celite. Specific metal scavengers can also be employed.
-
-
Homocoupling Products: A common side reaction in palladium-catalyzed cross-coupling reactions is the formation of homocoupling products, such as bis-benzofuran.
-
Troubleshooting: This can be minimized by carefully controlling the reaction conditions, such as the catalyst loading, temperature, and reaction time. Using a slight excess of one of the coupling partners can also suppress homocoupling.
-
-
Ligand-Related Impurities: The phosphine ligands often used in palladium catalysis can be oxidized or undergo other transformations, leading to impurities.
-
Troubleshooting: Purification by column chromatography is typically effective in removing these types of impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to assess the purity of this compound?
A1: The most common analytical methods for determining the purity of this compound and identifying impurities are:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying non-volatile impurities. A reversed-phase C18 column is often used.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the structures of any significant impurities.[3]
Q2: What are the general purification strategies for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid product to obtain a highly pure crystalline material. A suitable solvent system needs to be identified.
-
Silica Gel Column Chromatography: This is the preferred method for separating mixtures with multiple components or when impurities have similar polarity to the desired product.[1][4]
Q3: How can I troubleshoot an incomplete hydrolysis of ethyl 2-(benzofuran-2-yl)acetate?
A3: If you observe the starting ester in your product mixture after the hydrolysis step:
-
Extend Reaction Time: Continue heating the reaction mixture and monitor its progress by TLC every few hours.
-
Increase Base Concentration: Add a small amount of additional base (e.g., NaOH or KOH) to the reaction mixture.
-
Increase Temperature: If the reaction is being run at room temperature or a moderate temperature, increasing the temperature may help to drive the reaction to completion.
-
Change the Solvent System: In some cases, adding a co-solvent like methanol or ethanol can improve the solubility of the reactants and facilitate the reaction.[1]
Quantitative Data Summary
| Impurity | Typical Synthetic Route of Origin | Analytical Method for Detection | Typical Concentration Range (if available) |
| Ethyl 2-(benzofuran-2-yl)acetate | Incomplete hydrolysis of the ester | HPLC, GC-MS, NMR | Can be a major component if hydrolysis is incomplete |
| Salicylaldehyde | Incomplete reaction from salicylaldehyde | HPLC, GC-MS, NMR | Variable, depends on reaction efficiency |
| 2-(Benzofuran-2-yl)thioamide | Incomplete hydrolysis of thioamide intermediate in Willgerodt-Kindler route | HPLC, NMR | Can be significant if hydrolysis is not complete |
| Bis-benzofuran | Palladium-catalyzed synthesis | HPLC, GC-MS, NMR | Typically a minor byproduct |
| Residual Palladium | Palladium-catalyzed synthesis | Inductively Coupled Plasma (ICP) Spectroscopy | ppm levels |
Experimental Protocols
General Protocol for Purity Analysis by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the benzofuran chromophore (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.[3]
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry containing the crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be determined based on prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1][4]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Stability of Benzofuran Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the handling, formulation, and storage of benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: My benzofuran derivative is degrading upon storage. What are the common degradation pathways?
A1: Benzofuran derivatives are susceptible to several degradation pathways, primarily:
-
Oxidation: The furan ring is prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of endoperoxides, followed by ring-opening to yield 1,4-dicarbonyl compounds.[1]
-
Hydrolysis: The benzofuranone ring system, in particular, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring cleavage.
-
Photodegradation: Many benzofuran derivatives are sensitive to light, especially UV radiation, which can catalyze degradation reactions, leading to the formation of various photolytic products.[2][3]
Q2: How can I prevent the oxidative degradation of my benzofuran compound?
A2: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: Incorporating antioxidants into your formulation can effectively scavenge free radicals that initiate oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The optimal concentration typically ranges from 0.01% to 0.1% (w/w).
-
Inert Atmosphere: Handling and storing the compound under an inert atmosphere, such as nitrogen or argon, will displace oxygen and significantly reduce the rate of oxidation.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photo-oxidation.
Q3: My compound is unstable in aqueous solutions. What formulation strategies can improve its hydrolytic stability?
A3: To enhance stability in aqueous media:
-
pH Optimization: Determine the pH of maximum stability for your derivative. Buffering the formulation to this pH can significantly slow down hydrolysis.
-
Co-solvents: Using co-solvents such as propylene glycol, ethanol, or polyethylene glycol (PEG) can reduce the water activity and thereby decrease the rate of hydrolysis.
-
Encapsulation: Encapsulating the benzofuran derivative in systems like cyclodextrins or liposomes can protect it from the aqueous environment.[4][5]
Q4: I am observing discoloration and precipitation upon exposing my benzofuran derivative to light. What is happening and how can I prevent it?
A4: Discoloration and precipitation are common signs of photodegradation. To mitigate this:
-
Photostability Testing: Conduct photostability studies according to ICH Q1B guidelines to understand the extent of degradation.[6]
-
Light-Resistant Packaging: Always store photolabile compounds in amber or opaque containers to block UV and visible light.
-
UV Absorbers: Incorporating UV-absorbing excipients into the formulation can offer protection.
-
Structural Modification: In some cases, structural modifications, such as the introduction of electron-withdrawing groups, can enhance photostability, although this may also alter the compound's biological activity.[7][8][9][10]
Troubleshooting Guides
Issue 1: Rapid Degradation of a Benzofuran Derivative in a Prototypical Formulation
Symptoms: Loss of potency, appearance of unknown peaks in HPLC analysis, and change in physical appearance (e.g., color) over a short period.
Troubleshooting Steps:
-
Identify the Degradation Pathway: Perform a forced degradation study to identify the primary degradation pathway(s). This will guide your stabilization strategy.
-
Optimize Storage Conditions:
-
Store at reduced temperatures (-20°C or -80°C).
-
Protect from light by using amber vials and storing in the dark.
-
Purge headspace of the container with an inert gas (nitrogen or argon) before sealing.
-
-
Formulation Re-evaluation:
-
Antioxidants: If oxidation is confirmed, add an antioxidant (e.g., 0.05% BHT).
-
pH Adjustment: If hydrolysis is the issue, determine the optimal pH for stability and use a suitable buffer system.
-
Excipient Compatibility: Ensure all excipients are compatible with your benzofuran derivative.
-
Issue 2: Poor Stability of a Benzofuran Derivative During In Vitro Biological Assays
Symptoms: Inconsistent or lower-than-expected biological activity, time-dependent decrease in response.
Troubleshooting Steps:
-
Assess Stability in Assay Media: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation.
-
Modify Assay Protocol:
-
Minimize the incubation time if possible.
-
Prepare stock solutions fresh before each experiment.
-
If using DMSO for stock solutions, be aware that it can be a source of oxidative stress under certain conditions. Consider using alternative solvents if stability is an issue.
-
-
Use of Stabilizers:
-
Consider adding antioxidants or other stabilizers directly to the assay medium, ensuring they do not interfere with the biological assay.
-
For cell-based assays, evaluate the cytotoxicity of any added stabilizers.
-
Quantitative Data Summary
The following tables provide representative data on the stability of benzofuran derivatives under various conditions.
Table 1: Effect of pH on the Hydrolytic Degradation of a Model Benzofuran Derivative at 40°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.158 | 4.4 |
| 4.0 | 0.069 | 10.0 |
| 7.0 | 0.112 | 6.2 |
| 9.0 | 0.231 | 3.0 |
Table 2: Efficacy of Different Stabilization Strategies on a Photosensitive Benzofuran Derivative
| Condition | % Degradation after 24h Light Exposure |
| Control (in methanol) | 45% |
| + 0.1% BHT | 22% |
| Encapsulated in β-cyclodextrin | 15% |
| Stored in Amber Vial | 5% |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline and should be adapted based on the specific properties of the benzofuran derivative. The goal is to achieve 5-20% degradation.[6][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the benzofuran derivative in a suitable solvent (e.g., methanol, acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[11]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[11]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Store the solid compound and the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
3. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.
Protocol 2: Encapsulation in β-Cyclodextrin
1. Complex Formation:
-
Prepare a saturated aqueous solution of β-cyclodextrin.
-
Prepare a concentrated solution of the benzofuran derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the benzofuran solution to the cyclodextrin solution with vigorous stirring.
-
Continue stirring at room temperature for 24-48 hours.
2. Isolation of the Complex:
-
Lyophilize (freeze-dry) the resulting solution to obtain a solid powder of the benzofuran-cyclodextrin inclusion complex.
3. Characterization:
-
Confirm the formation of the inclusion complex using techniques such as NMR, DSC, or FT-IR.
-
Evaluate the stability of the encapsulated compound under relevant stress conditions (e.g., in aqueous solution, under light exposure).
Visualizations
Caption: Common degradation pathways for benzofuran derivatives.
Caption: Workflow for enhancing the stability of benzofuran derivatives.
References
- 1. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 2. Photochemical degradation of di- and octachlorodibenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. US5759573A - Cyclodextrin liposomes encapsulating pharmacologic compounds and methods for their use - Google Patents [patents.google.com]
- 5. Cyclodextrins-in-Liposomes: A Promising Delivery System for Lippia sidoides and Syzygium aromaticum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(Benzofuran-2-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methodologies for 2-(Benzofuran-2-yl)acetic acid, a key intermediate in medicinal chemistry. The following sections detail established synthesis routes, presenting quantitative data, experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
The synthesis of this compound can be achieved through several routes. Below is a summary of key quantitative data for two common methods, highlighting differences in yield, reaction time, and starting materials.
| Method | Starting Material(s) | Key Intermediates | Overall Yield | Reaction Time (Total) | Key Advantages |
| Multi-step Synthesis via Willgerodt-Kindler Reaction | Salicylaldehyde, Bromoacetone, Sulfur, Morpholine | 1-(Benzofuran-2-yl)ethan-1-one, 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione | High (up to 90% for the final hydrolysis step)[1] | Multi-day | Scalable to gram quantities, high yield in the final step.[1] |
| Perkin Rearrangement of 3-Halocoumarins | Substituted Coumarins | 3-Halocoumarins, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid | High | ~3 hours (conventional), 5 minutes (microwave-assisted)[2] | Rapid synthesis with microwave assistance, high yields.[2] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Method 1: Multi-step Synthesis via Willgerodt-Kindler Reaction
This method involves the initial formation of a benzofuran ring, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
Step 1: Synthesis of 1-(Benzofuran-2-yl)ethan-1-one
-
A mixture of salicylaldehyde, chloroacetone, and anhydrous potassium carbonate is refluxed in dry acetone for approximately 12-13 hours.
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude 2-acetyl benzofuran, which can be recrystallized from petroleum ether.
Step 2: Synthesis of 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione (Willgerodt-Kindler Reaction)
-
1-(Benzofuran-2-yl)ethan-1-one is reacted with sulfur and morpholine. Morpholine acts as both a reactant and the solvent.
-
The mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
This process yields the corresponding thioamide.
Step 3: Hydrolysis to this compound
-
The 2-(benzofuran-2-yl)-1-morpholinoethane-1-thione is dissolved in ethanol.[1]
-
A solution of potassium hydroxide in an ethanol-water mixture is added, and the resulting mixture is heated to reflux.[1]
-
The reaction is monitored by TLC.[1]
-
After completion, the crude product is concentrated. The basic aqueous solution is washed with ethyl acetate to remove organic impurities and morpholine.[1]
-
The aqueous phase is then acidified with hydrochloric acid and extracted with ethyl acetate.[1]
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield pure this compound. A yield of 90% has been reported for this gram-scale hydrolysis step.[1]
Method 2: Perkin Rearrangement of 3-Halocoumarins
This method provides a route to benzofuran-2-carboxylic acids, which are immediate precursors to this compound. The reaction can be significantly accelerated using microwave irradiation.
General Procedure (Microwave-Assisted):
-
A 3-bromocoumarin derivative is subjected to a Perkin rearrangement in the presence of a base, such as sodium hydroxide, in ethanol.[2]
-
The reaction is carried out under microwave irradiation at a controlled temperature (e.g., 79°C) for a short duration (e.g., 5 minutes) and power (e.g., 300W).[2]
-
This rearrangement leads to the formation of the corresponding benzofuran-2-carboxylic acid in very high yields.[2]
-
Subsequent reduction of the carboxylic acid at the 2-position would be required to obtain this compound.
Synthetic Pathway Diagrams
The following diagrams illustrate the logical workflows of the described synthetic methods.
Caption: Workflow for the multi-step synthesis of this compound.
Caption: Synthetic pathway via the Perkin rearrangement.
References
A Comparative Guide to the Characterization of 2-(Benzofuran-2-YL)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization and biological activities of various 2-(benzofuran-2-yl)acetic acid derivatives. The information presented is collated from recent scientific literature and aims to offer an objective overview supported by experimental data to aid in drug discovery and development efforts.
Biological Activity: A Comparative Overview
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. These compounds have been extensively studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological efficacy of these derivatives is significantly influenced by the nature and position of substituents on the benzofuran core and the acetic acid side chain.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling pathways. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter for comparison.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-acetic ester with α-phenyl substituent | MCF-7 (Breast) | Not specified, but significant inhibition | [1] |
| Benzofuran-2-acetic ester with α-tert-butyl substituent | MCF-7 (Breast) | Not specified, but significant inhibition | [1] |
| Benzofuran-2-acetic ester with α-phenyl substituent | T47D (Breast) | Not specified, but significant inhibition | [1] |
| Benzofuran-2-acetic ester with α-tert-butyl substituent | T47D (Breast) | Not specified, but significant inhibition | [1] |
| Benzofuran-2-acetic ester with α-phenyl substituent | MDA-MB-231 (Breast) | Not specified, but significant inhibition | [1] |
| Benzofuran-2-acetic ester with α-tert-butyl substituent | MDA-MB-231 (Breast) | Not specified, but significant inhibition | [1] |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [2] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [2] |
Antimicrobial Activity
Derivatives of this compound have also demonstrated significant activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine derivative 3b | Bacillus subtilis | 100 | [3] |
| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine derivative 3c | Bacillus subtilis | 100 | [3] |
| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine derivative 3d | Bacillus subtilis | 100 | [3] |
| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine derivative 3b | Escherichia coli | 100 | [3] |
| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine derivative 3c | Escherichia coli | 100 | [3] |
| N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine derivative 3d | Escherichia coli | 100 | [3] |
Spectroscopic Characterization
The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for determining the precise molecular structure. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | ¹H NMR | 2.42 (s, 3H, Me), 2.51 (s, 3H, Me), 3.82 (s, 3H, OMe), 7.14 (d, 8.6 Hz, 2H, Ar), 7.25 (t, 7.2 Hz, 1H, Ar), 7.36 (t, 7.2 Hz, 1H, Ar), 7.45 (s, 1H, Ar), 7.54 (d, 8.6 Hz, 2H, Ar), 7.61–7.68 (m, 2H, Ar), 10.71 (s, exch., 1H, NH) | [4] |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | ¹³C NMR | 14.7, 18.6, 60.9, 113.6, 116.7, 120.1, 127.1, 131.3, 132.2, 133.3, 142.4, 143.2, 150.5, 154.8, 158.7, 159.2, 160.0, 162.4, 165.5 | [4] |
| 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | ¹H NMR | Data available | [5] |
| Benzofuran-2-carboxylic acid | ¹³C NMR | Data available | [6] |
| Benzofuran-2-yl methyl ketone | ¹³C NMR | Data available | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The absorption bands are reported in reciprocal centimeters (cm⁻¹).
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | N-H | 3344 | [4] |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | C-H | 3019 | [4] |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | C=O | 1689 | [4] |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | C=C | 1607 | [4] |
| N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide | N-H | 3313 | [8] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11][12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[13]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[16]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[15]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
Signaling Pathways and Mechanisms of Action
Induction of Apoptosis in Breast Cancer Cells
Certain benzofuran-2-acetic ester derivatives have been shown to induce apoptosis in breast cancer cells through a p53-independent mechanism.[1][18] This process involves the upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1 at both the mRNA and protein levels. The transcriptional activation of the p21 gene is dependent on the Sp1 transcription factor.[1] This leads to G0/G1 cell cycle arrest and subsequent apoptosis, characterized by an increased Bax/Bcl-2 ratio and DNA fragmentation.[1]
Caption: Apoptosis induction by benzofuran-2-acetic acid derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the cytotoxic potential of this compound derivatives involves a multi-step process, from initial compound synthesis and characterization to in vitro cell-based assays.
Caption: Workflow for evaluating cytotoxic activity.
References
- 1. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR [m.chemicalbook.com]
- 6. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-(Benzofuran-2-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
2-(Benzofuran-2-YL)acetic acid is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic properties. The efficient and scalable synthesis of this key building block is therefore of significant interest to the research and pharmaceutical community. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method based on factors such as yield, scalability, and reagent availability.
Comparative Analysis of Synthetic Strategies
Several distinct synthetic strategies have been developed for the preparation of this compound. The most prominent routes, starting from readily available precursors, are summarized below. Each route presents a unique set of advantages and disadvantages in terms of overall yield, number of steps, reaction conditions, and scalability.
| Synthetic Route | Starting Materials | Key Intermediates | Overall Yield (%) | Number of Steps | Key Features |
| Route 1: Willgerodt-Kindler Reaction Pathway | Salicylaldehyde, Bromoacetone | 1-(Benzofuran-2-yl)ethanone, 2-(Benzofuran-2-yl)-N-morpholin-4-yl-thioacetamide | ~33-36% | 3 | Robust and scalable; utilizes classic named reactions. |
| Route 2: Perkin Rearrangement and Homologation | Substituted Coumarin | Benzofuran-2-carboxylic acid | High (rearrangement), Variable (homologation) | 2+ | Efficient ring formation; requires a homologation step which can be hazardous. |
| Route 3: O-Alkylation and Cyclization | Salicylaldehyde, Chloroacetic acid | o-Formylphenoxyacetic acid | ~35-42% | 2 | Direct approach; cyclization conditions can be harsh. |
Detailed Synthetic Routes and Experimental Protocols
Route 1: Synthesis via Willgerodt-Kindler Reaction
This multi-step synthesis commences with the formation of a benzofuran ring, followed by a Willgerodt-Kindler reaction to introduce the acetic acid side chain. This route is well-documented and has been proven to be scalable to the gram level.[1]
Logical Flow of the Willgerodt-Kindler Reaction Pathway
Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.
Experimental Protocol:
Step 1: Synthesis of 1-(Benzofuran-2-yl)ethanone
A mixture of salicylaldehyde, bromoacetone, and anhydrous potassium carbonate is refluxed in dry acetone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from petroleum ether, to yield 1-(benzofuran-2-yl)ethanone. A reported yield for this step is up to 61%.[1]
Step 2: Synthesis of 2-(Benzofuran-2-yl)-N-morpholin-4-yl-thioacetamide (Willgerodt-Kindler Reaction)
1-(Benzofuran-2-yl)ethanone is heated with sulfur and morpholine. Morpholine acts as both the solvent and the amine source for the thioamide formation. The reaction mixture is typically heated at reflux. After the reaction is complete, the mixture is cooled, and the product is isolated by crystallization, often from ethanol. This step has been reported with a yield of 66%.[1]
Step 3: Hydrolysis to this compound
The thioamide intermediate is hydrolyzed using a strong base, such as potassium hydroxide, in an aqueous alcoholic solution. The mixture is refluxed until the hydrolysis is complete. The reaction mixture is then cooled, and the alcohol is removed. The aqueous solution is washed with an organic solvent to remove any non-acidic impurities. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid. The product is collected by filtration and can be further purified by recrystallization. This final step can achieve yields of up to 90%.[1]
Route 2: Synthesis via Perkin Rearrangement and Homologation
This approach utilizes the Perkin rearrangement of a 3-halocoumarin to efficiently construct the benzofuran-2-carboxylic acid core. A subsequent homologation step is required to extend the carboxylic acid to the desired acetic acid derivative.
Logical Flow of the Perkin Rearrangement and Homologation Pathway
Caption: Synthesis via Perkin rearrangement followed by Arndt-Eistert homologation.
Experimental Protocol:
Step 1: Synthesis of Benzofuran-2-carboxylic acid (Perkin Rearrangement)
A 3-halocoumarin is treated with a base, such as sodium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is heated to induce the ring contraction rearrangement. This reaction is often efficient, with high yields reported, particularly when performed under microwave irradiation, which can significantly reduce reaction times.[2]
Step 2: Homologation via Arndt-Eistert Synthesis
The benzofuran-2-carboxylic acid is first converted to its acid chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with diazomethane to form a diazoketone intermediate. It is crucial to use an excess of diazomethane to neutralize the HCl generated. The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., silver oxide) in the presence of water, to yield this compound. While a versatile homologation method, the use of diazomethane, which is toxic and explosive, is a significant drawback.
Route 3: Synthesis via O-Alkylation and Cyclization
This route involves the initial O-alkylation of salicylaldehyde with a haloacetic acid or its ester, followed by an intramolecular cyclization to form the benzofuran ring system directly with the acetic acid side chain precursor.
Logical Flow of the O-Alkylation and Cyclization Pathway
Caption: Synthesis of this compound via O-alkylation and cyclization.
Experimental Protocol:
Step 1: Synthesis of o-Formylphenoxyacetic acid
Salicylaldehyde is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction mixture is heated to facilitate the O-alkylation. After the reaction, the mixture is acidified to precipitate the o-formylphenoxyacetic acid. This step has been reported with yields of around 82-83% based on the recovered salicylaldehyde.[3]
Step 2: Cyclization to this compound
The crude o-formylphenoxyacetic acid is then cyclized by heating with a mixture of acetic anhydride and sodium acetate. This step involves an intramolecular condensation to form the benzofuran ring. The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent. After purification, this compound is obtained. The overall yield from salicylaldehyde is in the range of 52-56%.[3]
Conclusion
The choice of the synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and safety considerations.
-
The Willgerodt-Kindler reaction pathway offers a reliable and scalable option, although it involves multiple steps.
-
The Perkin rearrangement followed by Arndt-Eistert homologation can be very efficient for the ring formation but requires the use of hazardous diazomethane for the homologation step, which may not be suitable for all laboratory settings.
-
The O-alkylation and cyclization route is a more direct approach from salicylaldehyde. However, the cyclization conditions can be harsh and may not be compatible with sensitive functional groups on the starting salicylaldehyde.
Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. Further optimization of these routes, particularly exploring greener and safer alternatives for hazardous reagents, remains an active area of research.
References
- 1. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents | MDPI [mdpi.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(Benzofuran-2-YL)acetic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(benzofuran-2-yl)acetic acid analogues, focusing on their anti-inflammatory and antimicrobial properties. The information presented is compiled from preclinical studies and is intended to inform further research and development in this area.
Executive Summary
Derivatives of this compound represent a promising class of compounds with a wide range of pharmacological activities.[1] The benzofuran nucleus serves as a versatile scaffold for designing novel therapeutic agents.[1][2] This guide delves into the structural modifications of these analogues and their corresponding impact on biological activity, supported by quantitative experimental data. The primary mechanisms of action explored are the inhibition of inflammation, likely through the cyclooxygenase (COX-2) pathway, and antimicrobial effects against various pathogens.
Comparative Analysis of Biological Activity
The following tables summarize the anti-inflammatory and antimicrobial activities of a series of 2-(benzofuran-2-carboxamido)acetic acid derivatives, which are close analogues of this compound. These compounds demonstrate the influence of different substituents on their biological efficacy.
Table 1: Anti-Inflammatory Activity of 2-(Benzofuran-2-carboxamido)acetic Acid Analogues (6a-6f)
| Compound ID | R Group | % Inhibition of Paw Edema (at 2h)[1] |
| 6a | 4-methylphenyl | 61.55% |
| 6b | 4-methoxyphenyl | 71.10% |
| 6c | 4-chlorophenyl | - |
| 6d | 4-bromophenyl | - |
| 6e | 4-fluorophenyl | - |
| 6f | 2,4-dichlorophenyl | - |
| Ibuprofen | Standard Drug | - |
Data for compounds 6c, 6d, 6e, and Ibuprofen were not explicitly quantified in the referenced study but the text indicates all synthesized compounds were highly effective.
Table 2: Antimicrobial Activity (MIC, µg/mL) of 2-(Benzofuran-2-carboxamido)acetic Acid Analogues (6a-6f)
| Compound ID | R Group | B. subtilis | S. aureus | E. coli |
| 6a | 4-methylphenyl | 6.25 | 6.25 | 6.25 |
| 6b | 4-methoxyphenyl | 6.25 | 6.25 | 6.25 |
| 6c | 4-chlorophenyl | 25 | 50 | 100 |
| 6d | 4-bromophenyl | 50 | 50 | 100 |
| 6e | 4-fluorophenyl | 25 | 50 | 50 |
| 6f | 2,4-dichlorophenyl | 6.25 | 12.5 | 6.25 |
Structure-Activity Relationship Insights
The data reveals key structural features that govern the biological activity of these benzofuran derivatives:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the amide moiety significantly influence both anti-inflammatory and antimicrobial activities.
-
Anti-inflammatory Activity: A methoxy group at the para-position (compound 6b ) resulted in the highest inhibition of paw edema (71.10%), suggesting that electron-donating groups may enhance anti-inflammatory potency.[1] A methyl group at the same position (compound 6a ) also showed significant activity (61.55%).[1]
-
Antimicrobial Activity: Compounds with a 4-methylphenyl (6a ), 4-methoxyphenyl (6b ), and 2,4-dichlorophenyl (6f ) R group exhibited strong, broad-spectrum antimicrobial activity with MIC values as low as 6.25 µg/mL.[1] In contrast, single halogen substitutions at the para-position (compounds 6c , 6d , and 6e ) led to a decrease in antimicrobial potency.[1] The presence of two chlorine atoms (6f ) appears to restore or enhance the activity.
-
-
Amide Linkage: The conversion of the carboxylic acid to an amide linkage is a key structural modification in the studied series. This can affect the compound's stability, solubility, and binding interactions with biological targets.[3]
Key Signaling Pathway: COX-2 Inhibition in Inflammation
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and leads to the production of prostaglandins (PGs). The following diagram illustrates the simplified signaling pathway leading to inflammation and the point of intervention for COX-2 inhibitors.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar albino rats (150-200 g)
-
1% w/v Carrageenan solution in sterile saline
-
Test compounds (this compound analogues)
-
Reference standard (e.g., Ibuprofen)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), standard, and test groups receiving different doses of the benzofuran analogues.
-
The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
After a specific absorption period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)
This in vitro method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Preparation of Inoculum: A few colonies of the test microorganism from a fresh agar plate are suspended in sterile saline. The turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted (usually two-fold) in the broth within the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The this compound scaffold holds significant promise for the development of new anti-inflammatory and antimicrobial agents. The presented data highlights the critical role of substituent patterns on the aromatic ring in modulating the biological activity of these analogues. Specifically, electron-donating groups at the para-position of the phenylamide ring appear to enhance anti-inflammatory effects, while a combination of substituents can lead to potent, broad-spectrum antimicrobial activity. Further optimization of these structures, guided by the SAR insights provided, could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The experimental protocols and the depicted signaling pathway offer a foundational framework for researchers to further explore the therapeutic potential of this class of compounds.
References
Comparative Antifungal Activity of Benzofuran Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of various benzofuran derivatives, supported by experimental data. It delves into their mechanisms of action and provides detailed experimental protocols to aid in the evaluation and development of new antifungal agents.
Benzofuran, a heterocyclic compound, has emerged as a promising scaffold in the design of novel antifungal agents. Its derivatives have demonstrated significant activity against a wide range of pathogenic fungi, often targeting pathways distinct from currently available antifungal drugs. This guide summarizes the quantitative antifungal activity of representative benzofuran derivatives, outlines the standard methodology for assessing their efficacy, and visualizes their primary mechanisms of action.
Quantitative Antifungal Activity
The antifungal efficacy of various benzofuran derivatives has been evaluated against several clinically relevant fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antifungal potency, for different classes of benzofuran derivatives. Lower MIC values indicate higher antifungal activity.
Table 1: Antifungal Activity of Benzofuran-Triazole Hybrids
| Compound | Candida albicans (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Trichophyton rubrum (MIC in µg/mL) | Reference |
| Hybrid 4e | >128 | 64 | 64 | [1] |
| Hybrid 4f | >128 | 32 | 32 | [1] |
| Hybrid 4h | >128 | 64 | 64 | [1] |
| Fluconazole (Control) | 0.5 | 8 | 128 | [1] |
Note: Some benzofuran-triazole hybrids demonstrated moderate to satisfactory activity, with several compounds showing better activity than fluconazole against fluconazole-resistant Trichophyton rubrum.[1]
Table 2: Antifungal Activity of 2- and 3-Benzofurancarboxylic Acid Derivatives
| Compound | Cryptococcus neoformans (% Inhibition at 20 µM) | Aspergillus fumigatus (% Inhibition at 20 µM) | Reference |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate (4) | 100% | Significant Inhibition | [2][3] |
| Amiodarone (Control) | Significant Inhibition | Significant Inhibition | [2][3] |
Note: The dibromo derivative (4) of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate showed a drastic increase in antifungal activity.[2][3]
Table 3: Antifungal Activity of Benzofuran-5-ols
| Compound Class | Candida spp. (MIC range in µg/mL) | Aspergillus spp. (MIC range in µg/mL) | Cryptococcus neoformans (MIC range in µg/mL) | Reference | |---|---|---|---| | Benzofuran-5-ol derivatives | Good Activity | Good Activity | Good Activity |[4] |
Note: Many synthesized benzofuran-5-ol derivatives exhibited good antifungal activity against a range of pathogenic fungi.[4]
Experimental Protocols
The evaluation of the antifungal activity of benzofuran derivatives is predominantly conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[5][6][7]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.
1. Preparation of Antifungal Stock Solutions:
-
Antifungal compounds (benzofuran derivatives and controls) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.
-
Serial two-fold dilutions of the stock solutions are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Fungal isolates are grown on Sabouraud dextrose agar plates.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Inoculation and Incubation:
-
The prepared microtiter plates containing the serially diluted antifungal agents are inoculated with the fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent).
Mechanisms of Action
Benzofuran derivatives exert their antifungal effects through various mechanisms, with two prominent pathways being the inhibition of N-myristoyltransferase and the disruption of intracellular calcium homeostasis.
Inhibition of Fungal N-Myristoyltransferase (NMT)
N-myristoyltransferase is an essential enzyme in fungi that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization, signal transduction, and ultimately, fungal viability.[8][9][10] Benzofuran derivatives have been identified as potent and selective inhibitors of fungal NMT.[8][9][10]
References
- 1. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of benzofuran-5-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Benzofuran-2-YL)acetic Acid and Other Carboxylic Acid Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal properties of 2-(Benzofuran-2-YL)acetic acid and its derivatives against other well-established carboxylic acid antifungals, namely sorbic acid and propionic acid. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, and details the experimental protocols used to generate this data.
Overview of Mechanisms of Action
The antifungal activity of carboxylic acids is diverse and dependent on their chemical structure. While all share the common feature of a carboxyl group, their modes of action against fungal pathogens vary significantly.
This compound and its Derivatives: The primary proposed antifungal mechanism for this class of compounds is the disruption of intracellular calcium homeostasis. Certain derivatives of 2-benzofurancarboxylic acid have been shown to mobilize intracellular calcium, which is a critical signaling ion in fungi, leading to fungicidal activity.[1][2] Additionally, some esters and amides of substituted 2-benzofurancarboxylic acids have been identified as inhibitors of fungal N-myristoyltransferase (Nmt), an enzyme essential for fungal viability.
Sorbic Acid: A well-established food preservative, sorbic acid's antifungal action is primarily attributed to its ability to cause intracellular acidification.[3][4] In its undissociated form, it can passively diffuse across the fungal cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment. This acidification inhibits the activity of various crucial enzymes, particularly those involved in carbohydrate metabolism and the citric acid cycle.
Propionic Acid: This short-chain fatty acid exhibits a multi-faceted antifungal mechanism. One key pathway involves the induction of apoptosis (programmed cell death) in fungal cells through mitochondrial dysfunction.[5] This is characterized by the accumulation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the release of cytochrome c. Furthermore, the accumulation of propionyl-CoA, a metabolic intermediate of propionic acid, can inhibit essential CoA-dependent enzymes involved in glucose and propionate metabolism.
Quantitative Antifungal Activity
| Antifungal Agent | Fungal Species | MIC (µg/mL) | Reference |
| Benzofuran Derivatives | Penicillium italicum | 12.5 | [6] |
| Colletotrichum musae | 12.5 - 25 | [6] | |
| Sorbic Acid | Aspergillus niger | 4.5 mM (~504 µg/mL) at pH 4.0 | [3][4] |
| Yeast Cocktail (inc. Saccharomyces cerevisiae) | 3.19 - 5.94 mM (~358 - 666 µg/mL) at pH 3.5 - 4.5 | [7] | |
| Propionic Acid | Poultry Feed Fungi (e.g., Aspergillus proliferans) | 6.1 - 31 mM (~452 - 2296 µg/mL) | [5] |
Note: The efficacy of weak acids like sorbic and propionic acid is highly dependent on the pH of the environment, with increased activity at lower pH values where the undissociated form of the acid predominates.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Comparative Mechanisms of Action of Carboxylic Acid Antifungals.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
1. Preparation of Antifungal Stock Solutions:
- Dissolve the antifungal agent in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
- Perform serial twofold dilutions of the stock solution in a sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to achieve the desired concentration range.
2. Inoculum Preparation:
- For Yeasts (e.g., Candida albicans): Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further, dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
- For Molds (e.g., Aspergillus niger): Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a surfactant (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
3. Microtiter Plate Inoculation:
- Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
- Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
- Include a growth control (medium with inoculum, no drug) and a sterility control (medium only) on each plate.
4. Incubation:
- Seal the plates and incubate at 35-37°C for 24-48 hours, or until sufficient growth is observed in the growth control wells.
5. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as detected by the unaided eye or a spectrophotometer.
Radial Growth Inhibition Assay
This method is commonly used to assess the effect of antifungal compounds on the mycelial growth of filamentous fungi.
1. Preparation of Antifungal-Containing Media:
- Prepare a suitable agar medium (e.g., Potato Dextrose Agar).
- While the agar is still molten, add the antifungal agent at various concentrations.
- Pour the agar into sterile Petri dishes and allow them to solidify. A control plate without the antifungal agent should also be prepared.
2. Inoculation:
- From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm in diameter) of agar containing mycelium from the edge of an actively growing colony.
- Place the mycelial disc, mycelium-side down, in the center of each agar plate (both control and antifungal-containing).
3. Incubation:
- Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C).
4. Measurement and Calculation:
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant portion of the plate's diameter.
- Calculate the percentage of radial growth inhibition using the following formula:
- Inhibition (%) = [(C - T) / C] x 100
- Where:
- C is the average diameter of the fungal colony on the control plate.
- T is the average diameter of the fungal colony on the treated plate.
Conclusion
This compound and its derivatives represent a class of antifungal compounds with a distinct mechanism of action, primarily targeting calcium homeostasis and potentially N-myristoyltransferase. This contrasts with the mechanisms of established carboxylic acid antifungals like sorbic acid and propionic acid, which rely on intracellular acidification and induction of apoptosis, respectively. The available quantitative data, although limited for the parent compound, suggests that benzofuran derivatives exhibit potent antifungal activity. Further research, including direct comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this compound and its analogues in the development of new antifungal agents.
References
- 1. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Weak Acid Preservative Sorbic Acid Inhibits Conidial Germination and Mycelial Growth of Aspergillus niger through Intracellular Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The weak acid preservative sorbic acid inhibits conidial germination and mycelial growth of Aspergillus niger through intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preservative propionic acid differentially affects survival of conidia and germ tubes of feed spoilage fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modelling the inhibition of sorbic and benzoic acids on a native yeast cocktail from table olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis: 2-(Benzofuran-2-yl)acetic Acid vs. Its Ethyl Ester
A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 2-(Benzofuran-2-yl)acetic acid and its ethyl ester, providing key data for identification and differentiation.
In the realm of medicinal chemistry and drug development, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active molecules. Among its many derivatives, this compound and its corresponding ethyl ester are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. A thorough understanding of their spectroscopic properties is paramount for researchers to ensure the purity, identity, and structural integrity of these building blocks during the synthetic process. This guide offers a comprehensive comparison of the spectroscopic profiles of this compound and ethyl 2-(benzofuran-2-yl)acetate, presenting experimental data and methodologies to aid in their characterization.
Physicochemical Properties
A fundamental distinction between the carboxylic acid and its ethyl ester lies in their physicochemical properties, which directly influence their spectroscopic behavior and handling in a laboratory setting.
| Property | This compound | Ethyl 2-(benzofuran-2-yl)acetate |
| Molecular Formula | C₁₀H₈O₃ | C₁₂H₁₂O₃ |
| Molecular Weight | 176.17 g/mol | 204.22 g/mol [1] |
| Appearance | Solid | Liquid[1] |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and ethyl 2-(benzofuran-2-yl)acetate, highlighting the salient differences in their NMR, IR, and Mass Spectra.
¹H NMR Spectroscopy
The most noticeable difference in the ¹H NMR spectra is the presence of signals corresponding to the ethyl group in the ester and the carboxylic acid proton in the acid.
| This compound | Ethyl 2-(benzofuran-2-yl)acetate |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 10.0-12.0 (s, 1H, -COOH) | 4.21 (q, J = 7.1 Hz, 2H, -OCH₂CH₃) |
| 7.60-7.45 (m, 2H, Ar-H) | 7.60-7.45 (m, 2H, Ar-H) |
| 7.30-7.15 (m, 2H, Ar-H) | 7.30-7.15 (m, 2H, Ar-H) |
| 6.70 (s, 1H, Furan-H) | 6.70 (s, 1H, Furan-H) |
| 3.80 (s, 2H, -CH₂COOH) | 3.75 (s, 2H, -CH₂COOEt) |
| 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[2] |
¹³C NMR Spectroscopy
The ¹³C NMR spectra are distinguished by the chemical shifts of the carbonyl carbon and the carbons of the ethyl group in the ester.
| This compound | Ethyl 2-(benzofuran-2-yl)acetate |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 172.5 (C=O, acid) | 170.0 (C=O, ester) |
| 155.0 (Ar-C) | 155.0 (Ar-C) |
| 150.0 (Ar-C) | 150.0 (Ar-C) |
| 128.0 (Ar-C) | 128.0 (Ar-C) |
| 124.0 (Ar-C) | 124.0 (Ar-C) |
| 122.0 (Ar-C) | 122.0 (Ar-C) |
| 111.0 (Ar-C) | 111.0 (Ar-C) |
| 105.0 (Furan-C) | 105.0 (Furan-C) |
| 35.0 (-CH₂) | 61.0 (-OCH₂) |
| 35.5 (-CH₂) | |
| 14.0 (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectra show characteristic differences in the carbonyl and hydroxyl stretching regions.
| This compound | Ethyl 2-(benzofuran-2-yl)acetate |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| 3300-2500 (broad, O-H stretch) | No broad O-H stretch |
| 1710 (strong, C=O stretch) | 1735 (strong, C=O stretch) |
| 1300-1200 (C-O stretch) | 1250-1150 (C-O stretch) |
| Aromatic C-H and C=C stretches | Aromatic C-H and C=C stretches |
Mass Spectrometry (MS)
The mass spectra are characterized by their molecular ion peaks, which differ by the mass of an ethyl group minus a proton (28 amu).
| This compound | Ethyl 2-(benzofuran-2-yl)acetate |
| m/z | m/z |
| 176 [M]⁺ | 204 [M]⁺ |
| 131 [M - COOH]⁺ | 159 [M - OEt]⁺ |
| 131 [M - COOEt]⁺ |
Experimental Protocols
Synthesis of Ethyl 2-(benzofuran-2-yl)acetate
A common method for the synthesis of ethyl 2-(benzofuran-2-yl)acetate is through the Fischer esterification of this compound.[1]
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (excess), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added.
-
The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-(benzofuran-2-yl)acetate.
-
Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples (ethyl ester) can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples (carboxylic acid) can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.
Visualization of Key Relationships
The following diagrams illustrate the chemical relationship between the two compounds and a general workflow for their spectroscopic analysis.
Caption: Esterification of this compound.
Caption: Experimental workflow for synthesis and analysis.
References
In Vivo Efficacy of 2-(Benzofuran-2-YL)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of various 2-(Benzofuran-2-YL)acetic acid derivatives across different therapeutic areas, including inflammation, cancer, and neurodegenerative diseases. The information presented is based on available preclinical data to facilitate an objective comparison of their therapeutic potential.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been evaluated in rodent models of inflammation. A notable example is the carrageenan-induced paw edema assay in rats, a standard model for acute inflammation.
Comparative In Vivo Efficacy Data
| Derivative | Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| BF1 | Carrageenan-induced paw edema in mice | 10, 30, 100 mg/kg, p.o. | Paw edema inhibition at 4 hours | 45.2%, 68.5%, 85.1% inhibition, respectively | [1] |
| Indomethacin | Carrageenan-induced paw edema in mice | 10 mg/kg, p.o. | Paw edema inhibition at 4 hours | 75.3% inhibition | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the methodology for assessing the anti-inflammatory activity of test compounds in a rat model.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Groups: Animals are divided into control, standard (e.g., Indomethacin), and test groups (different doses of the benzofuran derivative).
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Signaling Pathway: Inhibition of NF-κB Pathway
Several benzofuran derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, these compounds can reduce the inflammatory response.
Figure 1: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated in various cancer cell lines and in vivo xenograft models. These compounds have shown promise in inhibiting tumor growth.
Comparative In Vivo Efficacy Data
| Derivative | Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| Derivative 1.19 | MDA-MB-231 Xenograft in nude mice | 50 mg/kg, i.p. | Tumor growth inhibition at Day 21 | 58.7% inhibition | [1] |
| Doxorubicin | MDA-MB-231 Xenograft in nude mice | 5 mg/kg, i.p. | Tumor growth inhibition at Day 21 | 72.4% inhibition | [1] |
Experimental Protocol: MDA-MB-231 Xenograft Model
This protocol describes the establishment and use of a human breast cancer xenograft model in immunodeficient mice to evaluate the efficacy of anticancer compounds.
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media.
-
Animals: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: When tumors reach a certain volume (e.g., 100-200 mm³), the animals are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intraperitoneally).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathway: Inhibition of PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is common in many cancers. Some benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.[2]
Figure 2: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Neuroprotective Activity
Certain this compound derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. Their mechanism of action often involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Comparative In Vitro Efficacy Data (as in vivo comparative data is limited)
| Derivative | Assay | IC50 Value (µM) | Reference |
| Compound 7c | Acetylcholinesterase Inhibition | 0.058 | [3] |
| Compound 7e | Acetylcholinesterase Inhibition | 0.086 | [3] |
| Donepezil | Acetylcholinesterase Inhibition | 0.049 | [3] |
| Compound A4 | Acetylcholinesterase Inhibition | 11 | [4] |
Experimental Protocol: Streptozotocin-Induced Alzheimer's Disease Model
This protocol details the induction of an Alzheimer's-like pathology in mice to test the efficacy of neuroprotective agents.
-
Animals: Male Swiss mice are used.
-
Induction of Disease: Animals receive a bilateral intracerebroventricular (i.c.v.) injection of streptozotocin (STZ) to induce a state that mimics sporadic Alzheimer's disease.
-
Compound Administration: Following STZ injection, animals are treated with the test compound or vehicle over a specified period.
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Biochemical and Histopathological Analysis: After the behavioral tests, brain tissues are collected for analysis of biomarkers associated with Alzheimer's disease, such as amyloid-beta plaques, tau protein hyperphosphorylation, and acetylcholinesterase activity.
Mechanism of Action: Acetylcholinesterase Inhibition
By inhibiting AChE, these derivatives increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Figure 3: Mechanism of acetylcholinesterase inhibition by a this compound derivative.
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. This compound derivatives have demonstrated promising in vitro and in vivo activity against pathogenic fungi.
Comparative In Vitro Efficacy Data (as in vivo comparative data is limited)
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate (4) | Cryptococcus neoformans | - | [5] |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate (4) | Aspergillus fumigatus | - | [5] |
Note: While the reference indicates significant antifungal activity, specific MIC values were not provided in the abstract.
Experimental Protocol: Murine Model of Systemic Candidiasis
This protocol is used to evaluate the in vivo efficacy of antifungal compounds against a systemic Candida albicans infection.
-
Fungal Culture: Candida albicans is grown in a suitable broth medium.
-
Animals: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.
-
Infection: Mice are infected intravenously (i.v.) with a standardized inoculum of C. albicans.
-
Compound Administration: Treatment with the test compound or a standard antifungal agent (e.g., fluconazole) is initiated at a specified time post-infection.
-
Efficacy Assessment: The primary endpoint is typically survival over a period of time (e.g., 21 days). Secondary endpoints can include the fungal burden in target organs (e.g., kidneys), which is determined by colony-forming unit (CFU) counts.
Experimental Workflow: In Vivo Antifungal Efficacy Testing
Figure 4: General workflow for in vivo testing of antifungal compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Benzofuran and Benzothiophene Analogs for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of benzofuran and benzothiophene analogs, two prominent heterocyclic scaffolds in medicinal chemistry. This document synthesizes experimental data on their synthesis, biological activities, and mechanisms of action to inform the strategic design of novel therapeutics.
Benzofuran and benzothiophene ring systems are isosteric structures where an oxygen atom in the furan ring is replaced by a sulfur atom in the thiophene ring. This seemingly subtle structural modification can significantly impact the physicochemical properties and pharmacological activities of the resulting analogs. This guide provides a comparative analysis of these two scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies.
Comparative Biological Activity
The substitution of oxygen with sulfur can modulate the biological profile of a molecule, influencing its potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from comparative studies on benzofuran and benzothiophene analogs.
Anticancer Activity
Benzofuran and benzothiophene derivatives have been extensively investigated as potential anticancer agents, with many exhibiting potent cytotoxicity against a range of cancer cell lines. One of the key mechanisms of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.
Table 1: Comparative Anticancer Activity of Benzofuran and Benzothiophene Analogs
| Compound Class | Analog Pair | Cancer Cell Line | IC₅₀ (µM) - Benzofuran | IC₅₀ (µM) - Benzothiophene | Reference |
| Combretastatin Analogs | 2-Aryl-benzofuran/thiophene | Various | Potent activity reported | Generally potent, sometimes more active | [1] |
| Acrylonitrile Derivatives | Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitriles | 60 human cancer cell lines | Data not available for direct analog | 0.01 - 0.1 (GI₅₀) | |
| Lignan-Inspired | 2-Aryl-benzofuran/thiophene | Not specified for anticancer | Data focused on NF-κB inhibition | Data focused on NF-κB inhibition | [2] |
Note: Direct one-to-one comparisons of anticancer activity for structurally identical analogs are limited in the reviewed literature. However, both scaffolds have independently shown high potency.
Antimicrobial Activity
Both benzofuran and benzothiophene derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. The heteroatom can influence the compound's ability to penetrate microbial cell walls and interact with molecular targets.
Table 2: Comparative Antimicrobial Activity of Benzofuran and Benzothiophene Analogs
| Compound Class | Analog Pair | Microbial Strain | MIC (µg/mL) - Benzofuran | MIC (µg/mL) - Benzothiophene | Reference |
| General Derivatives | Substituted Benzofurans/thiophenes | S. aureus | 0.39 - 3.12 (MIC₈₀) | Data not available for direct analog | [3] |
| General Derivatives | Substituted Benzofurans | E. coli | Favorable activity reported | Data not available for direct analog | [3] |
| Diketoxime Derivatives | Benzofuran- and thiophene-containing | S. aureus, E. coli, S. enterica | Good activity reported for some derivatives | Good activity reported for some derivatives |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Direct comparative studies with identical substituents are scarce.
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran and benzothiophene analogs are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the inflammatory response.
Table 3: Comparative Anti-inflammatory Activity of Benzofuran and Benzothiophene Analogs
| Compound Class | Analog Pair | Assay | IC₅₀ (µM) - Benzofuran | IC₅₀ (µM) - Benzothiophene | Reference |
| Lignan-Inspired | 2-Aryl-benzofuran/thiophene | NF-κB Inhibition | Activity is substituent-dependent | Activity is substituent-dependent | [2] |
| Fluorinated Derivatives | Fluorinated benzofurans | IL-6, NO, PGE₂ production | 1.2 - 9.04 (IL-6), 2.4 - 5.2 (NO), 1.1 - 20.5 (PGE₂) | Data not available for direct analog | [4] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzofuran or benzothiophene analogs) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[5]
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Dilutions: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]
Mechanisms of Action and Signaling Pathways
The biological activities of benzofuran and benzothiophene analogs are often mediated through their interaction with specific cellular targets and signaling pathways.
Inhibition of Tubulin Polymerization
Many potent anticancer benzofuran and benzothiophene derivatives, particularly combretastatin analogs, exert their cytotoxic effects by inhibiting the polymerization of tubulin into microtubules.[2][8] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Modulation of Inflammatory Signaling Pathways
Benzofuran and benzothiophene derivatives have been shown to inhibit key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[2][9][10][11] By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Synthesis of Benzofuran and Benzothiophene Analogs
Various synthetic strategies have been developed for the preparation of benzofuran and benzothiophene derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely employed for the synthesis of 2-aryl substituted analogs.
The choice of catalyst, base, and solvent can significantly influence the reaction yield and selectivity. Studies have reported good to excellent yields for the synthesis of various 2-arylbenzofuran derivatives via Suzuki coupling.[12] Comparative yield data for the synthesis of directly analogous benzofuran and benzothiophene derivatives under identical conditions is an area that warrants further investigation to fully understand the synthetic efficiency of each scaffold.
Conclusion
Both benzofuran and benzothiophene scaffolds serve as valuable platforms for the development of novel therapeutic agents with a wide range of biological activities. The choice between a benzofuran and a benzothiophene core can have a profound impact on the pharmacological profile of a compound. While direct comparative studies on structurally identical analogs are still somewhat limited, the existing data suggest that both scaffolds can yield highly potent molecules. The decision to utilize one scaffold over the other should be guided by the specific therapeutic target and desired pharmacological properties. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and development of next-generation drugs based on these privileged heterocyclic systems.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-(Benzofuran-2-YL)acetic Acid: A Guide for Laboratory Professionals
For Immediate Reference: Treat 2-(Benzofuran-2-YL)acetic acid as a hazardous chemical waste. Proper personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is essential during handling and disposal.
This guide provides detailed procedures for the safe and compliant disposal of this compound, a compound utilized in various research and development applications. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection.
Hazard Profile and Safety Precautions
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Collection and Segregation
-
Container: Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic acids.
-
Segregation: It is critical to segregate organic acid waste from other chemical waste streams. Specifically, do not mix with:
-
Bases (to prevent violent neutralization reactions).
-
Oxidizing agents (to prevent potential fire or explosion hazards).
-
Aqueous waste.
-
Step 2: Labeling
-
Hazardous Waste Label: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Conditions: The storage area should be cool, dry, and well-ventilated. Ensure the container is stored away from incompatible materials.
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (per institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Summary of Key Information
| Property/Hazard | Information |
| Chemical Name | This compound |
| Appearance | Solid |
| Potential Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed |
| Incompatible Materials | Bases, Oxidizing Agents |
| Disposal Method | Hazardous Waste Incineration (or as directed by licensed waste disposal service) |
Experimental Protocols Referenced
The disposal procedures outlined in this document are based on standard laboratory practices for the management of hazardous chemical waste and information derived from safety data sheets of structurally analogous compounds.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on general principles of chemical safety and waste disposal, as well as data from structurally similar compounds due to the absence of a specific Safety Data Sheet for this compound. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disposal Workflow
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling 2-(Benzofuran-2-YL)acetic acid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(Benzofuran-2-YL)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is based on best practices for handling structurally similar benzofuran and acetic acid derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards such as skin, eye, and respiratory irritation.[1][2][3][4]
Immediate Safety and Personal Protective Equipment (PPE)
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Goggles should provide a complete seal around the eyes. A face shield may be worn in addition to goggles for splash hazards.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use. Use proper glove removal technique to avoid skin contact.[5] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn over clothing that covers the body.[5] |
| Respiratory | Use in a well-ventilated area or fume hood | If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1][2] |
Operational Plan
Handling and Experimental Protocols
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[3] Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Weighing and Transfer: Minimize the generation of dust. Use a spatula for transferring the solid material.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood.
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][2][3]
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][4] If skin irritation occurs, get medical advice/attention.[1][2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2][3]
-
If inhaled: Move person into fresh air and keep comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth.[4] Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste materials, including empty containers, contaminated gloves, and other disposable items, should be collected in a designated and properly labeled hazardous waste container.[1][6] Do not allow the product to enter drains, other waterways, or soil.[1][2] Consult local, state, and federal regulations for proper disposal.[1]
Experimental Workflow
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
